molecular formula C7H5F3N2O2 B118383 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 149771-24-4

2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No.: B118383
CAS No.: 149771-24-4
M. Wt: 206.12 g/mol
InChI Key: BECLGVAKEOAIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid is a useful research compound. Its molecular formula is C7H5F3N2O2 and its molecular weight is 206.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-3-11-2-4(6(13)14)5(12-3)7(8,9)10/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECLGVAKEOAIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435644
Record name 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149771-24-4
Record name 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in pharmaceutical and agrochemical research. The synthesis is typically achieved through a two-step process: the initial formation of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate via a cyclocondensation reaction, followed by its hydrolysis to the final carboxylic acid product.

Core Synthesis Pathway

The principal route for the synthesis of this compound involves the reaction of a trifluoromethyl-containing β-ketoester with acetamidine to form the pyrimidine ring, followed by the hydrolysis of the resulting ester.

Diagram of the Core Synthesis Pathway

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A Ethyl 4,4,4-trifluoroacetoacetate C Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate A->C + (EtO)3CH B Triethyl orthoformate E Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate C->E + Acetamidine D Acetamidine F Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate G This compound F->G H2O, H+ or OH-

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

The initial and crucial step is the construction of the pyrimidine ring. This is achieved through the cyclocondensation of acetamidine with a suitable trifluoromethyl-containing β-ketoester. A common and effective precursor is ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. This intermediate is typically formed in situ from the reaction of ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate.

Experimental Protocol: Cyclocondensation

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Acetamidine hydrochloride

  • A suitable base (e.g., sodium ethoxide, potassium carbonate)

  • Anhydrous ethanol

Procedure:

  • Formation of the Enol Ether: A mixture of ethyl 4,4,4-trifluoroacetoacetate, triethyl orthoformate, and a catalytic amount of acetic anhydride is heated, typically at reflux, for several hours to form ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cyclocondensation Reaction: After cooling the reaction mixture, a solution of acetamidine (prepared by neutralizing acetamidine hydrochloride with a base like sodium ethoxide in ethanol) is added. The resulting mixture is then heated at reflux for several hours to facilitate the cyclocondensation reaction, leading to the formation of the pyrimidine ring.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate, can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis of Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis

Materials:

  • Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

  • A suitable acid (e.g., hydrochloric acid, sulfuric acid) or base (e.g., sodium hydroxide, lithium hydroxide)

  • Water

  • A suitable organic solvent (e.g., ethanol, methanol, tetrahydrofuran)

Procedure:

  • Reaction Setup: The ethyl ester is dissolved in a mixture of an organic solvent and an aqueous solution of the acid or base.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the chosen conditions. The progress of the hydrolysis is monitored by TLC until the starting material is consumed.

  • Work-up and Purification:

    • For acidic hydrolysis: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The resulting aqueous solution is then cooled in an ice bath, and the pH is carefully adjusted to the isoelectric point to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

    • For basic hydrolysis: The reaction mixture is cooled, and the organic solvent is removed. The aqueous solution is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The product is collected by filtration, washed with cold water, and dried.

Further purification of this compound can be achieved by recrystallization from a suitable solvent system.

Quantitative Data

Specific yield and detailed spectral data for the synthesis of this compound are not extensively reported in readily available literature. However, for analogous pyrimidine syntheses, yields for the cyclocondensation step can range from moderate to good, and the hydrolysis step typically proceeds with high efficiency.

ParameterEthyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylateThis compound
Molecular Formula C₉H₉F₃N₂O₂C₇H₅F₃N₂O₂
Molecular Weight 234.18 g/mol 206.13 g/mol
CAS Number Not explicitly found149771-24-4
Typical Yield Moderate to GoodHigh

Conclusion

The synthesis of this compound is a feasible process for researchers in the fields of medicinal and agricultural chemistry. The two-step pathway, involving a cyclocondensation to form the pyrimidine core followed by ester hydrolysis, provides a reliable method for obtaining this valuable synthetic intermediate. While specific, detailed experimental procedures with quantitative data are not widely published, the general protocols outlined in this guide, based on established chemical principles, provide a solid foundation for its successful synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve desired yields and purity.

Physicochemical Properties of 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes detailed, standardized experimental protocols that can be employed to ascertain these properties. The information is presented to support research, drug discovery, and development activities.

Core Physicochemical Data

The available quantitative data for this compound is summarized in the table below. It is important to note that much of the currently available data is derived from computational predictions.

PropertyValueData Type
Molecular Formula C₇H₅F₃N₂O₂-
Molecular Weight 206.13 g/mol -
CAS Number 149771-24-4-
Melting Point >211 °C (decomposition)Experimental
Boiling Point 280.6 ± 40.0 °CPredicted
Density 1.491 ± 0.06 g/cm³Predicted
pKa 1.96 ± 0.36Predicted
XLogP3 1.5Predicted

Experimental Protocols

To supplement the predicted data, the following are detailed, standard experimental methodologies for the determination of key physicochemical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C).[1]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered using a mortar and pestle.

  • Pack the sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube.[2][3]

  • Place the capillary tube in the heating block of the melting point apparatus.[3][4]

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting).

  • Record the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.

Water Solubility (OECD Guideline 105 - Flask Method)

Aqueous solubility is a fundamental property influencing a compound's absorption and distribution.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method. This method is suitable for substances with a solubility of 10⁻² g/L or higher.[5][6][7][8]

Apparatus:

  • Shaking flask or vessel

  • Constant temperature bath

  • Centrifuge or filtration system

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the solid compound to a flask containing purified water.

  • Place the flask in a constant temperature bath (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Separate the aqueous phase from the solid by centrifugation or filtration. Care must be taken to avoid contamination of the aqueous phase with undissolved solid.

  • Determine the concentration of the compound in the clear aqueous phase using a validated analytical method.

  • The experiment should be performed in triplicate.

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution.

Principle: A solution of the acidic compound is titrated with a standardized solution of a strong base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.[9][10][11][12]

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Stirrer

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of the compound and dissolve it in a known volume of water or a suitable co-solvent if the compound has low water solubility.

  • Immerse the pH electrode in the solution and begin stirring.

  • Add small, precise increments of a standardized strong base (e.g., NaOH) from the burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

LogP is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic properties.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13][14][15][16][17]

Apparatus:

  • Separatory funnel or vials

  • Shaker

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Pre-saturate the n-octanol with water and the water with n-octanol.

  • Prepare a stock solution of the compound in either n-octanol or water.

  • Add a known volume of the stock solution to a separatory funnel containing known volumes of both pre-saturated n-octanol and water.

  • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-24 hours).

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully sample each phase and determine the concentration of the compound using a suitable analytical method.

  • Calculate the partition coefficient (P) and then the LogP. The experiment should be performed at a constant temperature.

Biological Context and Visualization

This compound has been noted as a useful compound for studying insecticidal anthranilic diamides.[18][19] The mode of action of this class of insecticides involves the modulation of insect ryanodine receptors (RyRs).[20][21][22][23]

Mechanism of Action of Anthranilic Diamide Insecticides

Anthranilic diamide insecticides act as potent activators of insect ryanodine receptors, which are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells.[20][21] This activation leads to an uncontrolled release of stored calcium ions into the cytoplasm, causing muscle contraction, paralysis, and ultimately, the death of the insect.[21][24]

G Mechanism of Action of Anthranilic Diamide Insecticides cluster_membrane Sarcoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm RyR Ryanodine Receptor (RyR) (Closed State) RyR_Open Ryanodine Receptor (RyR) (Open State) RyR->RyR_Open Induces Conformational Change Ca_Cyto Ca²⁺ (Released) RyR_Open->Ca_Cyto Unregulated Ca²⁺ Release Ca_SR Ca²⁺ (Stored) Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Ca_Cyto->Muscle_Contraction Leads to Diamide Anthranilic Diamide Insecticide Diamide->RyR Binds to Receptor

Caption: Workflow of anthranilic diamide insecticide action on insect ryanodine receptors.

Experimental Workflow for Physicochemical Profiling

The determination of the physicochemical properties of a novel compound follows a logical workflow to build a comprehensive data package.

G Experimental Workflow for Physicochemical Profiling cluster_properties Physicochemical Property Determination Compound Test Compound (this compound) MeltingPoint Melting Point (Capillary Method) Compound->MeltingPoint Solubility Aqueous Solubility (OECD 105) Compound->Solubility pKa pKa (Potentiometric Titration) Compound->pKa LogP LogP (Shake-Flask Method) Compound->LogP DataAnalysis Data Analysis and Interpretation MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis Report Technical Data Report DataAnalysis->Report

References

Technical Guide: 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 306960-74-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, identified by CAS number 306960-74-7, is a fluorinated heterocyclic compound.[1][2] Its structure, featuring a pyrimidine core substituted with a trifluoromethyl group, a methyl group, and a carboxylic acid functional group, makes it a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of derivative compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and its application in the development of biologically active molecules.

Chemical Structure and Properties

The chemical structure and fundamental properties of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid are summarized below.

Table 1: Physicochemical Properties of CAS 306960-74-7

PropertyValueReference
CAS Number 306960-74-7[1][2]
IUPAC Name 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid[1]
Molecular Formula C₇H₅F₃N₂O₂[1][2]
Molecular Weight 206.12 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, DMSO

Chemical Structure:

Chemical Structure of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Synthesis and Derivatization

While specific, detailed industrial synthesis protocols for 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid are proprietary, general synthetic routes for related pyrimidine-5-carboxylic acid derivatives are documented in the chemical literature. These often involve the condensation of amidines with appropriately substituted three-carbon synthons.

General Experimental Protocol for Derivatization

The carboxylic acid moiety of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid serves as a key handle for derivatization, most commonly through amide bond formation. The following is a representative protocol for the synthesis of amide derivatives, adapted from methodologies used for similar pyrimidine compounds.

Experimental Workflow for Amide Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Product A 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid F Stir at Room Temperature A->F B Amine (R-NH2) B->F C Coupling Agent (e.g., HATU, HOBt) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F G Aqueous Workup F->G H Extraction with Organic Solvent G->H I Column Chromatography H->I J Amide Derivative I->J

Caption: General workflow for the synthesis of amide derivatives.

Applications in Drug Discovery and Development

The 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid scaffold is a key component in the synthesis of various biologically active compounds. Research has demonstrated that derivatives incorporating this moiety exhibit a range of therapeutic potentials.

Anticancer Activity: EGFR Inhibition

Derivatives of 5-(trifluoromethyl)pyrimidine have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation.

Table 2: In Vitro Antiproliferative Activity of a Representative EGFR Inhibitor Derivative [3]

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)EGFR Kinase IC₅₀ (µM)
9u 0.353.245.120.091

Compound 9u: (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide

EGFR Signaling Pathway and Inhibition:

The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition by compounds derived from the 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid core.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR RAS RAS EGFR->RAS Activation EGF EGF (Ligand) EGF->EGFR Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and inhibition.

Antifungal and Insecticidal Activities

Novel trifluoromethyl pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties.[4]

Table 3: Antifungal Activity of Representative Pyrimidine Derivatives [4]

CompoundInhibition Rate against B. cinerea (%) at 50 µg/mL
5b 96.76
5j 96.84
5l 100
Tebuconazole (Control) 96.45

These results indicate that certain derivatives exhibit potent antifungal activity, comparable to or exceeding that of the commercial fungicide tebuconazole.[4]

Conclusion

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a versatile chemical intermediate with significant potential in the development of new therapeutic agents and agrochemicals. Its unique structural features, particularly the trifluoromethyl group, contribute to the enhanced biological activity of its derivatives. Further exploration of this chemical scaffold is warranted to develop novel compounds with improved efficacy and safety profiles for a range of applications. This compound is for research use only and not intended for diagnostic or therapeutic use.[1]

References

The Ascendant Trajectory of Trifluoromethylpyrimidine Derivatives in Modern Drug Discovery and Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has unlocked a new frontier in the development of bioactive molecules. This powerful combination has yielded a plethora of derivatives exhibiting a wide spectrum of biological activities, positioning them as highly promising candidates for both therapeutic agents and advanced agrochemicals. The electron-withdrawing nature of the trifluoromethyl group often enhances metabolic stability, bioavailability, and target-binding affinity, making these compounds a focal point of intensive research. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of trifluoromethylpyrimidine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

I. Synthesis of Trifluoromethylpyrimidine Derivatives: A Generalized Approach

The synthesis of trifluoromethylpyrimidine derivatives typically follows a multi-step reaction pathway, commencing with the construction of the core pyrimidine ring, followed by various functionalization reactions. A common and effective strategy involves the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl trifluoroacetoacetate, with an appropriate amidine or guanidine derivative. This foundational step establishes the core heterocyclic structure, which can then be subjected to a series of chemical modifications to introduce diverse functional groups and modulate biological activity.

A representative synthetic workflow is illustrated below, showcasing the key transformations involved in the generation of a library of trifluoromethylpyrimidine derivatives. This modular approach allows for the systematic exploration of structure-activity relationships (SAR).

G start Ethyl Trifluoroacetoacetate ring_closure Ring Closure Reaction (e.g., with urea) start->ring_closure chlorination Chlorination (e.g., with POCl3) ring_closure->chlorination substitution Nucleophilic Substitution Reactions chlorination->substitution final_product Final Trifluoromethylpyrimidine Derivatives substitution->final_product

General synthetic workflow for trifluoromethylpyrimidine derivatives.

II. Diverse Biological Activities and Quantitative Assessment

Trifluoromethylpyrimidine derivatives have demonstrated remarkable efficacy across a range of biological targets, underscoring their versatility. The following sections summarize their key activities, supported by quantitative data from various studies.

A. Anticancer Activity

A significant area of investigation for trifluoromethylpyrimidine derivatives is their potential as anticancer agents. Many of these compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the inhibition of key signaling molecules like Epidermal Growth Factor Receptor (EGFR).[1][2]

Table 1: In Vitro Anticancer Activity of Selected Trifluoromethylpyrimidine Derivatives

Compound IDCancer Cell LineAssayIC50 (µM)Reference
9u A549 (Lung)MTT0.35[1][2]
MCF-7 (Breast)MTT3.24[1][2]
PC-3 (Prostate)MTT5.12[1][2]
9c A549 (Lung)MTT2.23[2]
MCF-7 (Breast)MTT5.32[2]
PC-3 (Prostate)MTT16.35[2]
3b NCI-60 PanelSRBVaries[3]

IC50: The half maximal inhibitory concentration.

The mechanism of action for many of these anticancer derivatives involves the inhibition of the EGFR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.[1][2] By blocking this pathway, these compounds can induce apoptosis and arrest the cell cycle in cancer cells.[4]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Trifluoromethylpyrimidine Derivative Inhibitor->EGFR

Inhibition of the EGFR signaling pathway by trifluoromethylpyrimidine derivatives.
B. Antifungal Activity

Several novel trifluoromethylpyrimidine derivatives have exhibited potent antifungal properties against a range of plant pathogenic fungi.[5][6][7][8][9][10] This makes them attractive candidates for the development of new fungicides to combat crop diseases.

Table 2: In Vitro Antifungal Activity of Selected Trifluoromethylpyrimidine Derivatives

Compound IDFungal SpeciesConcentration (µg/mL)Inhibition Rate (%)Reference
5l Botrytis cinerea50100[5][6]
5b Botrytis cinerea5096.76[5][6]
5j Botrytis cinerea5096.84[5][6]
5v Sclerotinia sclerotiorum5082.73[5][6]
4q Phomopsis sp.5092.0[8]
Botryosphaeria dothidea5098.5[8]
Botrytis cinerea5098.5[8]
5u Rhizoctonia solani10088.6[11]

The antifungal mechanism of these compounds is often associated with the disruption of essential fungal cellular processes, such as cell wall synthesis or ergosterol biosynthesis.

Fungal_Inhibition Fungus Fungal Pathogen Growth Fungal Growth and Proliferation Fungus->Growth Derivative Trifluoromethylpyrimidine Derivative CellWall Cell Wall Synthesis Derivative->CellWall Ergosterol Ergosterol Biosynthesis Derivative->Ergosterol CellWall->Growth Ergosterol->Growth

General mechanism of fungal growth inhibition.
C. Insecticidal Activity

Trifluoromethylpyrimidine derivatives have also been investigated for their insecticidal properties, showing moderate to good activity against various agricultural pests.[5][6][8][10]

Table 3: Insecticidal Activity of Selected Trifluoromethylpyrimidine Derivatives

Compound IDInsect SpeciesConcentration (µg/mL)Mortality Rate (%)Reference
5w Spodoptera frugiperda50090.0[5][6]
Mythimna separata50086.7[5][6]
5o Spodoptera frugiperda50080.0[5][6]
5t Spodoptera frugiperda50083.3[5][6]
4h Mythimna separata50090.0[8]
4o Spodoptera frugiperda50083.3[8]
4q Spodoptera frugiperda50086.7[8]

The insecticidal action of these compounds can often be attributed to their interaction with the insect's nervous system, for example, by modulating the activity of nicotinic acetylcholine receptors (nAChRs).

D. Antiviral Activity

Certain trifluoromethylpyrimidine derivatives have demonstrated notable antiviral activity, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).[11]

Table 4: Anti-TMV Activity of Selected Trifluoromethylpyrimidine Derivatives

Compound IDActivity TypeConcentration (µg/mL)Inhibition Rate (%)Reference
5j Curative50076.3[11]
5q Curative50071.3[11]
5b Curative50070.1[11]
5m Protection500-[11]

The EC50 for the protective activity of compound 5m was 103.4 µg/mL.

The antiviral mechanism against TMV may involve the inhibition of viral replication or assembly within the host plant cells.

TMV_Replication TMV TMV Particle Entry Entry into Host Cell TMV->Entry Uncoating Uncoating Entry->Uncoating Translation Translation of Viral Proteins Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Assembly of New Virions Replication->Assembly Inhibitor Trifluoromethylpyrimidine Derivative Inhibitor->Replication Inhibitor->Assembly

Inhibition of the Tobacco Mosaic Virus (TMV) replication and assembly cycle.

III. Detailed Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for the key biological assays cited.

A. In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylpyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

B. In Vitro Antifungal Activity (Mycelial Growth Inhibition)

Principle: This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia on a solid medium.

Protocol:

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it. While the medium is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentration (e.g., 50 µg/mL). Pour the medium into Petri dishes.

  • Fungal Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing fungal colony, in the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a period that allows for significant growth in the control plates (typically 3-7 days).

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

C. Insecticidal Activity (Leaf-Dip Bioassay)

Principle: This method assesses the toxicity of a compound to insects through ingestion and contact by treating the foliage they consume.

Protocol:

  • Compound Preparation: Prepare solutions of the trifluoromethylpyrimidine derivatives at the desired concentration (e.g., 500 µg/mL) in a suitable solvent containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Treatment: Dip fresh leaves of a suitable host plant (e.g., cabbage for Plutella xylostella) into the test solution for 10-30 seconds. Allow the leaves to air dry.

  • Insect Exposure: Place the treated leaves into a Petri dish or a suitable container lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10-20 third-instar larvae) into each container.

  • Incubation: Maintain the containers at a controlled temperature and humidity with a set photoperiod.

  • Mortality Assessment: Record the number of dead larvae after a specific period (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Calculate the mortality rate, correcting for any control mortality using Abbott's formula: Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] * 100

D. Antiviral Activity against TMV (Half-Leaf Method)

Principle: This in vivo assay evaluates the ability of a compound to inhibit the formation of local lesions caused by TMV on a susceptible host plant.

Protocol:

  • Plant Cultivation: Grow susceptible host plants (e.g., Nicotiana tabacum cv. Xanthi-nc) under controlled greenhouse conditions until they have several well-developed leaves.

  • Inoculation and Treatment (Curative Assay): a. Mechanically inoculate one half of a leaf with a TMV suspension (e.g., by gently rubbing the leaf surface with a cotton swab dipped in the virus inoculum mixed with an abrasive like carborundum). b. After a set time (e.g., 30 minutes), apply the test compound solution to the same inoculated half-leaf. The other half of the leaf is treated with a control solution (e.g., the solvent used for the compound).

  • Treatment and Inoculation (Protective Assay): a. Apply the test compound solution to one half of a leaf. b. After 24 hours, mechanically inoculate the entire leaf with the TMV suspension.

  • Incubation: Keep the plants in a greenhouse for 3-4 days to allow for the development of local lesions.

  • Lesion Counting: Count the number of local lesions on both the treated and control halves of the leaves.

  • Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.

IV. Conclusion

Trifluoromethylpyrimidine derivatives represent a highly versatile and potent class of bioactive compounds with significant potential in both medicine and agriculture. The strategic incorporation of the trifluoromethyl group imparts favorable physicochemical properties that translate into enhanced biological activity. The diverse range of demonstrated activities, including anticancer, antifungal, insecticidal, and antiviral effects, underscores the broad applicability of this chemical scaffold. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to the design and development of novel, more effective trifluoromethylpyrimidine-based agents to address critical challenges in human health and food security. Further exploration of the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the next generation of innovative drugs and crop protection solutions.

References

Unraveling the Potential Mechanism of Action of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from structurally related pyrimidine derivatives and the known effects of its key chemical moieties. We explore its physicochemical properties, propose potential biological targets and signaling pathways, and outline hypothetical experimental protocols to investigate these hypotheses. This document serves as a foundational resource for researchers initiating studies on this compound and similar chemical entities.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The subject of this guide, this compound, is a synthetic organic compound featuring a pyrimidine core substituted with a methyl group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 5-position. While this specific molecule is available commercially for research purposes, its biological activity and mechanism of action are not yet elucidated in publicly available literature.

This guide aims to bridge this knowledge gap by proposing a putative mechanism of action based on the well-documented activities of its structural analogs and the functional roles of its constituent chemical groups. By providing a structured overview of its potential biological functions, we intend to stimulate and guide future research in uncovering the therapeutic potential of this compound.

Physicochemical Properties and their Implications

The chemical structure of this compound suggests several key physicochemical properties that are likely to influence its biological activity.

PropertyInfluence on Biological Activity
Pyrimidine Core The nitrogen-containing aromatic ring is a common pharmacophore that can participate in hydrogen bonding and π-stacking interactions with biological targets.[1]
Trifluoromethyl (CF3) Group This highly electronegative group significantly increases lipophilicity, which can enhance membrane permeability and bioavailability.[5][6][7] It also improves metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate the electronic properties of the molecule to enhance binding affinity to target proteins.[5][6]
Carboxylic Acid (-COOH) Group This acidic functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with target proteins. Its presence can also influence the solubility and pharmacokinetic profile of the compound.
Methyl (-CH3) Group The methyl group can contribute to hydrophobic interactions within a binding pocket and influence the overall steric and electronic profile of the molecule.

Proposed Putative Mechanism of Action

Based on the biological activities of structurally similar compounds, we hypothesize that this compound may act as a modulator of inflammatory signaling pathways. Specifically, we propose that it could function as an inhibitor of key enzymes or transcription factors involved in the inflammatory response.

A closely related analog, 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid , has been noted for its potential anti-inflammatory and antimicrobial activities, suggesting it may interact with enzymes in inflammatory pathways.[8] Furthermore, other pyrimidine derivatives have been shown to inhibit enzymes such as cyclooxygenases (COX) and transcription factors like NF-κB and AP-1, which are central to inflammation.

Proposed Signaling Pathway: Inhibition of NF-κB Signaling

A plausible mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NFkB_Pathway Proposed Inhibition of NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces Compound 2-methyl-4-(trifluoromethyl) pyrimidine-5-carboxylic acid Compound->IKK Complex Inhibits

Caption: Proposed inhibitory action on the IKK complex in the NF-κB pathway.

In this proposed pathway, the compound inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This action would keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Suggested Experimental Protocols

To validate the proposed mechanism of action, a series of in vitro and in cell-based assays are recommended.

In Vitro Enzyme Inhibition Assays
  • Objective: To determine if the compound directly inhibits the activity of key inflammatory enzymes.

  • Methodology:

    • Enzymes: Recombinant human COX-1, COX-2, and IKKβ.

    • Assay Principle: Utilize commercially available assay kits that measure the enzymatic activity through colorimetric or fluorometric readouts.

    • Procedure:

      • Prepare a dilution series of the test compound.

      • Incubate the enzyme with the compound for a specified time.

      • Initiate the enzymatic reaction by adding the substrate.

      • Measure the product formation over time using a microplate reader.

      • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based NF-κB Reporter Assay
  • Objective: To assess the compound's ability to inhibit NF-κB activation in a cellular context.

  • Methodology:

    • Cell Line: Use a stable cell line (e.g., HEK293) expressing an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase).

    • Procedure:

      • Seed the cells in a 96-well plate.

      • Pre-treat the cells with a dilution series of the test compound.

      • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

      • After incubation, measure the reporter gene activity according to the manufacturer's protocol.

      • Determine the EC50 value of the compound for NF-κB inhibition.

Workflow for Investigating the Putative Mechanism

Experimental_Workflow Experimental Workflow for Mechanism of Action Studies cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism Validation Enzyme_Assays Enzyme Inhibition Assays (COX-1, COX-2, IKKβ) Reporter_Assay NF-κB Reporter Assay Enzyme_Assays->Reporter_Assay If active Cytokine_Analysis Pro-inflammatory Cytokine Measurement (ELISA) Reporter_Assay->Cytokine_Analysis Confirm anti-inflammatory effect Western_Blot Western Blot for Phospho-IκBα and NF-κB Cytokine_Analysis->Western_Blot Elucidate pathway details

References

Spectroscopic and Synthetic Profile of 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (also known as 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid), a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details expected spectroscopic data based on analyses of analogous structures, outlines a plausible synthetic pathway, and provides general experimental protocols for its characterization.

Chemical Structure and Properties

  • IUPAC Name: 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

  • Synonyms: this compound

  • CAS Number: 306960-74-7

  • Molecular Formula: C₇H₅F₃N₂O₂

  • Molecular Weight: 206.13 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1H-COOH
~9.1s1HPyrimidine H-6
~2.7s3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~166-COOH
~168Pyrimidine C-4
~158 (q)Pyrimidine C-2
~157Pyrimidine C-6
~121 (q)-CF₃
~118Pyrimidine C-5
~24-CH₃

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~-65s-CF₃
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative IntensityAssignment
206High[M]⁺ (Molecular Ion)
189Moderate[M-OH]⁺
161Moderate[M-COOH]⁺
138ModerateFragmentation of the pyrimidine ring

Note: The fragmentation pattern of pyrimidine derivatives can be complex, and the observed fragments may vary depending on the ionization method.[4][5]

Infrared (IR) Spectroscopy

Table 5: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1550MediumC=N and C=C stretching (Pyrimidine ring)
1100-1300StrongC-F stretching (-CF₃)

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A Ethyl trifluoroacetate C Intermediate A A->C NaOEt, EtOH B Ethyl acetoacetate B->C E Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate C->E Base (e.g., NaOEt) D Acetamidine hydrochloride D->E F This compound E->F 1. NaOH (aq) 2. HCl (aq) Spectroscopic_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (e.g., EI or ESI) Start->MS IR IR Spectroscopy (e.g., ATR) Start->IR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

References

An In-depth Technical Guide on the Solubility of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility profile based on the compound's chemical structure and provides detailed experimental protocols for accurate solubility determination.

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core. The presence of a carboxylic acid group, a methyl group, and a trifluoromethyl group imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. Understanding the solubility of this compound in various organic solvents is critical for its application in pharmaceutical synthesis, agrochemical research, and materials science. Solubility data is paramount for tasks such as reaction medium selection, purification, formulation development, and conducting biological assays.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound suggests a nuanced solubility profile. The carboxylic acid group can engage in hydrogen bonding, favoring solubility in polar protic solvents. The pyrimidine ring and the trifluoromethyl group contribute to its potential solubility in a range of polar aprotic and, to a lesser extent, non-polar solvents.

Based on the general solubility of carboxylic acids and pyrimidine derivatives, a qualitative solubility profile can be predicted. Carboxylic acids often exhibit solubility in polar solvents and can be rendered water-soluble by conversion to salts through reaction with bases like sodium hydroxide.[1][2][3] The solubility of various pyrimidine derivatives has been explored in polar solvents like methanol, with outcomes influenced by the specific functional groups attached to the pyrimidine ring.[4]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid group can form strong hydrogen bonds with protic solvents.
WaterLow to ModerateWhile the carboxylic acid is polar, the overall molecule has significant non-polar character from the pyrimidine ring and trifluoromethyl group, limiting water solubility. A similar compound, 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid, is described as slightly soluble in water.[5]
Polar Aprotic DMSO, DMF, AcetoneHighThese solvents can act as hydrogen bond acceptors and have high polarity, effectively solvating the molecule. Pyrimidine-4-carboxylic acid is soluble in DMSO and DMF.[6]
Non-Polar Hexane, TolueneLow / InsolubleThe high polarity of the carboxylic acid group makes it incompatible with non-polar solvents.
Chlorinated Dichloromethane (DCM)Low to ModerateDCM has intermediate polarity and may offer some solubility, but is unlikely to be as effective as highly polar solvents.
Basic Aqueous 5% Aq. NaOH, 5% Aq. NaHCO₃HighThe carboxylic acid will be deprotonated to form a highly soluble carboxylate salt.[1][2][3]

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental procedures must be followed. Below are detailed methodologies for both qualitative and quantitative solubility assessment.

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a specific temperature (typically ambient).

Materials:

  • This compound

  • A selection of organic solvents (e.g., water, methanol, ethanol, acetone, DMSO, hexane, toluene, 5% NaOH)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

Procedure:

  • Preparation: Add approximately 25 mg of the compound to a clean, dry test tube.[2][7]

  • Solvent Addition: Add the selected solvent to the test tube in small portions. A typical starting volume is 0.75 mL.[2][7]

  • Mixing: After each addition, cap the test tube and shake it vigorously or use a vortex mixer for 10-20 seconds to facilitate dissolution.[1][2]

  • Observation: Visually inspect the mixture against a contrasting background to see if the solid has completely dissolved.

  • Classification:

    • Soluble: The entire solid dissolves completely, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record Keeping: Meticulously record the solvent used, the approximate amount of solute and solvent, the temperature, and the observed solubility.

The following diagram illustrates the logical workflow for qualitative solubility testing.

G start Start: Weigh ~25mg of Compound into a Test Tube add_solvent Add 0.75mL of Selected Organic Solvent start->add_solvent mix Vortex Vigorously for 10-20 seconds add_solvent->mix observe Observe Mixture mix->observe soluble Result: Soluble (Clear Solution) observe->soluble Is Solid Completely Dissolved? Yes insoluble Result: Insoluble/ Partially Soluble observe->insoluble No end End: Record Result soluble->end insoluble->end

Caption: Workflow for Qualitative Solubility Assessment.

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To determine the exact concentration (e.g., in mg/mL or mol/L) of the compound in a saturated solution at a specific temperature.

Materials:

  • This compound

  • High-purity organic solvent of interest

  • Scintillation vials or flasks with screw caps

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a vial, ensuring that a significant amount of solid will remain undissolved.

    • Accurately add a known volume or mass of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The solution is at equilibrium when the concentration of the dissolved solid no longer changes over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

  • Analysis:

    • Accurately dilute the filtered sample with a known volume of the solvent.

    • Analyze the concentration of the compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy). A calibration curve must be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the concentration of the original, undiluted sample, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

The following diagram outlines the workflow for this quantitative method.

G start Start: Add Excess Compound to a Known Volume of Solvent equilibrate Equilibrate in Shaker (Constant Temp, 24-72h) start->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Withdraw Supernatant and Filter (0.45µm) settle->filter analyze Analyze Concentration (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end End: Report Data calculate->end

Caption: Quantitative Solubility Workflow (Shake-Flask Method).

This guide provides a framework for understanding and experimentally determining the solubility of this compound. For any specific application, it is imperative to perform these experimental determinations to acquire precise and reliable data.

References

Trifluoromethylpyrimidines: A Technical Guide to Their Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a highly effective strategy in modern medicinal chemistry, leading to the development of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the therapeutic potential of trifluoromethylpyrimidine derivatives, with a primary focus on their application as kinase inhibitors in oncology. We will delve into their key molecular targets, summarize their biological activities with quantitative data, provide detailed experimental methodologies for their evaluation, and visualize the complex signaling pathways they modulate.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone of modern drug design due to its unique electronic properties and steric bulk.[1] Its high electronegativity and electron-withdrawing nature can significantly alter the physicochemical properties of a parent molecule, often leading to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the compound's half-life.[2]

  • Increased Lipophilicity: This property can improve a drug's ability to cross cellular membranes, enhancing its bioavailability.

  • Improved Binding Affinity: The CF3 group can engage in favorable interactions with biological targets, leading to increased potency.

When appended to the pyrimidine ring, a privileged scaffold in medicinal chemistry, these properties are amplified, making trifluoromethylpyrimidines a promising class of compounds for targeting a range of diseases, most notably cancer.

Key Therapeutic Targets in Oncology

Research has predominantly focused on the development of trifluoromethylpyrimidine derivatives as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3] Key targets include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[3][4] Its aberrant activation is a hallmark of several cancers, including non-small cell lung cancer.

  • Proline-rich Tyrosine Kinase 2 (PYK2): A non-receptor tyrosine kinase involved in signaling pathways that control cell migration, invasion, and proliferation.[3][4]

  • Fms-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase involved in the development of hematopoietic stem cells. Mutations leading to its constitutive activation are common in acute myeloid leukemia (AML).

  • Checkpoint Kinase 1 (CHK1): A serine/threonine kinase that is a key component of the DNA damage response pathway. Inhibiting CHK1 can sensitize cancer cells to DNA-damaging agents.

Quantitative Analysis of Biological Activity

The anti-cancer efficacy of trifluoromethylpyrimidine derivatives has been quantified through various in vitro assays. The following tables summarize the inhibitory activities (IC50 values) of representative compounds against their target kinases and relevant cancer cell lines.

CompoundTarget KinaseIC50 (µM)Reference
9u EGFR0.091[5]

Table 1: Inhibitory Activity of Compound 9u against EGFR Kinase.

CompoundCell LineCancer TypeIC50 (µM)Reference
9u A549Non-small cell lung cancer0.35[5]
9u MCF-7Breast cancer3.24[5]
9u PC-3Prostate cancer5.12[5]
3d MCF-7Breast cancer43.4[6]
4d MCF-7Breast cancer39.0[6]
3d MDA-MB-231Breast cancer35.9[6]
4d MDA-MB-231Breast cancer35.1[6]

Table 2: In Vitro Antiproliferative Activity of Selected Trifluoromethylpyrimidine Derivatives.

Signaling Pathways and Mechanism of Action

Trifluoromethylpyrimidines exert their therapeutic effects by inhibiting key signaling pathways that drive cancer cell proliferation and survival.

EGFR Signaling Pathway

The EGFR signaling pathway is a critical driver of tumorigenesis. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival.[7][8][9] Trifluoromethylpyrimidine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[8]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Tyrosine Kinase Domain Ligand->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos P PI3K PI3K EGFR->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Inhibitor Trifluoromethyl- pyrimidine Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway Inhibition
PYK2 Signaling Pathway

PYK2 is activated by various stimuli that increase intracellular calcium levels and by stress signals.[10][11] Upon activation, it autophosphorylates at Tyr402, creating a binding site for Src family kinases (SFKs).[12][13] This leads to the activation of downstream pathways, including the MAPK and Akt signaling cascades, which promote cell migration and invasion.[13][14]

PYK2_Signaling_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Stimuli Ca2+ influx, Stress Signals PYK2 PYK2 Kinase Domain Stimuli->PYK2 Src Src PYK2->Src P-Y402 Grb2_Sos Grb2/Sos PYK2->Grb2_Sos PI3K PI3K PYK2->PI3K Src->PYK2 P Ras Ras Grb2_Sos->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Migration_Invasion Cell Migration & Invasion MAPK_Pathway->Migration_Invasion Akt_Pathway Akt Pathway PI3K->Akt_Pathway Akt_Pathway->Migration_Invasion Inhibitor Trifluoromethyl- pyrimidine Inhibitor Inhibitor->PYK2

PYK2 Signaling Pathway Inhibition
FLT3 Signaling Pathway

Binding of the FLT3 ligand triggers receptor dimerization and autophosphorylation, leading to the activation of the JAK-STAT, PI3K/AKT, and MAPK pathways.[3][15] This promotes cell survival and proliferation while inhibiting apoptosis. Constitutive activation of FLT3 due to mutations is a key driver of AML.[16]

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand FLT3 FLT3 Tyrosine Kinase Domain FLT3_Ligand->FLT3 JAK JAK FLT3->JAK P PI3K PI3K FLT3->PI3K P RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK P STAT5 STAT5 JAK->STAT5 Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival Inhibitor Trifluoromethyl- pyrimidine Inhibitor Inhibitor->FLT3

FLT3 Signaling Pathway Inhibition
CHK1 Signaling Pathway

In response to DNA damage or replication stress, ATR kinase is activated and phosphorylates CHK1.[17] Activated CHK1 then phosphorylates downstream targets, such as Cdc25, leading to cell cycle arrest to allow for DNA repair.[18] Cancer cells with a compromised G1/S checkpoint are particularly reliant on the ATR-CHK1 pathway for survival.

CHK1_Signaling_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response DNA_Damage DNA Damage/ Replication Stress ATR ATR DNA_Damage->ATR CHK1 CHK1 Kinase Domain ATR->CHK1 P Cdc25 Cdc25 CHK1->Cdc25 CDK CDK Cdc25->CDK Cell_Cycle_Arrest Cell Cycle Arrest CDK->Cell_Cycle_Arrest Inhibitor Trifluoromethyl- pyrimidine Inhibitor Inhibitor->CHK1

CHK1 Signaling Pathway Inhibition

Experimental Protocols

Synthesis of Trifluoromethylpyrimidine Derivatives

A general multi-step synthesis for 5-trifluoromethylpyrimidine derivatives is outlined below. This is a representative example, and specific reaction conditions may vary depending on the desired final compound.

Synthesis_Workflow cluster_synthesis Synthetic Workflow A 3-Amino-thiophene- 2-carboxylic acid methylamide C Intermediate 6 A->C NaH, DMF B 2,4-dichloro-5- trifluoromethylpyrimidine B->C E Intermediate 7 C->E DIEA, n-BuOH D 4-nitroaniline D->E F Reduction (H2, Pd/C) G Intermediate 8 (Amine) F->G I Final Product (e.g., 9u) G->I DIEA, DMF H Carboxylic Acid & Coupling Reagent (HATU) H->I

General Synthesis Workflow

Step 1: Synthesis of Intermediate 6 [5] A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine and 3-amino-thiophene-2-carboxylic acid methylamide is stirred in DMF. Sodium hydride is added at 0 °C, and the reaction is stirred overnight. After completion, water is added, and the product is extracted with ethyl acetate.

Step 2: Synthesis of Intermediate 7 Intermediate 6 is reacted with 4-nitroaniline in the presence of a base such as DIEA in a solvent like n-butanol under reflux.

Step 3: Synthesis of Intermediate 8 [5] The nitro group of intermediate 7 is reduced to an amine (intermediate 8) using a standard reduction method, such as hydrogenation with a palladium on carbon catalyst.

Step 4: Final Coupling Reaction [5] Intermediate 8 is coupled with a desired carboxylic acid using a peptide coupling reagent like HATU in the presence of a base such as DIEA in DMF to yield the final trifluoromethylpyrimidine derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human kinase (e.g., EGFR, PYK2)

  • Kinase-specific substrate

  • Trifluoromethylpyrimidine inhibitor

  • Kinase Assay Buffer

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure: [4][19]

  • Compound Preparation: Prepare a serial dilution of the trifluoromethylpyrimidine inhibitor in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or vehicle to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in Kinase Assay Buffer.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium

  • Trifluoromethylpyrimidine inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well clear tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure: [4][20][21][22]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyrimidine inhibitor and incubate for a specified duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control and determine the IC50 value.

Conclusion and Future Perspectives

Trifluoromethylpyrimidine derivatives represent a highly promising class of compounds for the development of targeted cancer therapies. Their demonstrated efficacy against key oncogenic kinases such as EGFR, PYK2, FLT3, and CHK1 underscores their potential. The methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and characterize novel derivatives with enhanced potency and selectivity. Future research should focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in in vivo models, and identifying predictive biomarkers to guide their clinical development. The continued exploration of the therapeutic targets of trifluoromethylpyrimidines will undoubtedly pave the way for new and effective cancer treatments.

References

The Discovery and Enduring Legacy of Pyrimidine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and multifaceted applications of pyrimidine carboxylic acids. From their foundational role in the chemistry of life to their critical position in modern medicine and agriculture, this document provides a comprehensive overview for professionals in the scientific community. We delve into the seminal synthetic methodologies, mechanisms of action, and the evolution of these vital heterocyclic compounds.

A Journey Through Time: The Discovery and History of Pyrimidines

The story of pyrimidine carboxylic acids is intrinsically linked to the broader history of pyrimidine chemistry. The initial isolation of a pyrimidine derivative, alloxan, was achieved by Brugnatelli in 1818 from the oxidation of uric acid. However, the systematic study of this class of compounds began in earnest in the latter half of the 19th century.

A pivotal moment came in 1864 when German chemist Adolf von Baeyer synthesized barbituric acid, the parent compound of barbiturates, by condensing urea with malonic acid.[1] While barbituric acid itself is not pharmacologically active, this discovery opened the door to a new class of sedative-hypnotic drugs.[2] The term "pyrimidine" was first proposed by Pinner in 1885, and the parent compound was first prepared by Gabriel and Colman in 1900.[3]

The early 20th century saw the isolation and synthesis of the pyrimidine nucleobases—cytosine, thymine, and uracil—fundamental components of nucleic acids. This solidified the biological significance of the pyrimidine scaffold and paved the way for the discovery of pyrimidine carboxylic acids as key metabolic intermediates.

De Novo Biosynthesis of Pyrimidines: The Central Role of Orotic Acid

One of the most significant naturally occurring pyrimidine carboxylic acids is orotic acid (uracil-6-carboxylic acid). It is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, a fundamental pathway for the synthesis of DNA and RNA precursors.[4] The pathway begins with simple precursors and culminates in the formation of uridine monophosphate (UMP), from which other pyrimidine nucleotides are derived.

The key steps involving orotic acid are:

  • Formation of Dihydroorotate: The pyrimidine ring is formed by the cyclization of carbamoyl aspartate.

  • Oxidation to Orotate: Dihydroorotate is oxidized by the mitochondrial enzyme dihydroorotate dehydrogenase to yield orotic acid.[4]

  • Formation of Orotidine-5'-monophosphate (OMP): Orotic acid is then coupled with phosphoribosyl pyrophosphate (PRPP) to form OMP.

  • Decarboxylation to Uridine Monophosphate (UMP): OMP is decarboxylated to produce UMP.

Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway.

de_novo_pyrimidine_biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Carbamoyl Phosphate Synthetase II Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate ATP1 2 ATP ATP1->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Dihydroorotate->Dihydroorotate_in Orotate Orotate Orotate->Orotate_out Dihydroorotate_in->Orotate Dihydroorotate Dehydrogenase OMP Orotidine-5'-Monophosphate Orotate_out->OMP UMP Synthase (Orotate Phosphoribosyltransferase) PRPP PRPP PRPP->OMP UMP Uridine Monophosphate OMP->UMP UMP Synthase (OMP Decarboxylase) UDP Uridine Diphosphate UMP->UDP Kinase UTP Uridine Triphosphate UDP->UTP Kinase CTP Cytidine Triphosphate UTP->CTP CTP Synthetase

De novo pyrimidine biosynthesis pathway.

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthesis of pyrimidine carboxylic acids has evolved significantly since the 19th century. Early methods laid the groundwork for more efficient and versatile modern techniques.

The Pinner Synthesis

First described by Adolf Pinner in 1884, this reaction involves the condensation of an amidine with a β-ketoester or a β-diketone.[3] It remains a fundamental method for the formation of the pyrimidine ring.

Experimental Protocol: Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine

  • Reagents:

    • β-Diketone (e.g., Acetylacetone): 1 equivalent

    • Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents

    • Strong Base (e.g., Sodium Ethoxide): 1.1 equivalents

    • Anhydrous Ethanol

  • Procedure:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

    • Dissolve the amidine hydrochloride in anhydrous ethanol.

    • Add the strong base to the solution to generate the free amidine.

    • To this solution, add the β-diketone dropwise at room temperature.

    • The reaction mixture is then typically heated at reflux for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by recrystallization or column chromatography.

The Biginelli Reaction

In 1893, Pietro Biginelli reported a one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions to produce dihydropyrimidinones. These can be subsequently oxidized to the corresponding pyrimidines.

Experimental Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis

  • Reagents:

    • Aldehyde (e.g., Benzaldehyde): 1 equivalent

    • β-Ketoester (e.g., Ethyl Acetoacetate): 1 equivalent

    • Urea: 1.5 equivalents

    • Catalytic Acid (e.g., HCl, Lewis acids like FeCl₃)

    • Solvent (e.g., Ethanol)

  • Procedure:

    • To a round-bottom flask, add the aldehyde, β-ketoester, urea, and the solvent.

    • Add a catalytic amount of the acid.

    • The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature, and the product often precipitates.

    • The solid product is collected by filtration and washed with cold solvent.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Therapeutic and Agricultural Significance of Pyrimidine Carboxylic Acids

The versatility of the pyrimidine carboxylic acid scaffold has led to its incorporation into a wide array of biologically active molecules, from life-saving drugs to essential agricultural products.

5-Fluorouracil: A Pillar of Cancer Chemotherapy

5-Fluorouracil (5-FU), a pyrimidine analog, is a cornerstone of chemotherapy for various cancers, including colorectal, breast, and stomach cancers. Synthesized in the 1950s, its mechanism of action involves the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.

The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and its cofactor, N⁵,N¹⁰-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), leading to a depletion of thymidine and subsequent inhibition of DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells.[5][6] Additionally, other metabolites of 5-FU can be incorporated into RNA and DNA, further contributing to its cytotoxic effects.[6]

Recent studies have also elucidated a role for calcium signaling in the 5-FU-induced apoptotic pathway. 5-FU treatment can stimulate the influx of extracellular calcium, which, through calmodulin, leads to the phosphorylation and activation of the tumor suppressor protein p53, promoting apoptosis.[7]

Mechanism of action of 5-Fluorouracil.
Pyrimidine Carboxylic Acids in Agriculture

Certain pyrimidine carboxylic acids have been developed as potent and selective herbicides. These compounds often act as synthetic auxins, mimicking the natural plant hormone auxin.[8] At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled, disorganized growth and ultimately, plant death. They are particularly effective against broadleaf weeds in cereal crops and pastures.

Quantitative Data and Physicochemical Properties

A comprehensive understanding of pyrimidine carboxylic acids requires an appreciation of their quantitative biological activities and physicochemical properties.

Table 1: Physicochemical Properties of Selected Pyrimidine Carboxylic Acids

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility in WaterpKa
Orotic AcidC₅H₄N₂O₄156.10345-346 (decomposes)0.182 g/100 mL (20 °C)2.07, 9.45
5-FluorouracilC₄H₃FN₂O₂130.08282-286 (decomposes)Sparingly soluble~8.0

Data sourced from multiple references.[9][10][11][12][13][14][15]

Table 2: Biological Activity of Selected Pyrimidine Derivatives

Compound ClassExample CompoundTargetCell Line/OrganismIC₅₀/EC₅₀
Anticancer5-FluorouracilThymidylate SynthaseVarious cancer cell linesVaries widely
AntiviralPyrimido[4,5-d]pyrimidine derivativeNot specifiedHuman Coronavirus 229EPotent activity reported
HerbicidalPhenylpyrimidine-5-carboxylate derivativeNot specifiedRaphanus sativusNoticeable pre-emergent activity

Conclusion and Future Perspectives

The journey of pyrimidine carboxylic acids from their initial discovery to their current status as indispensable tools in medicine and agriculture is a testament to the power of chemical synthesis and the intricate relationship between chemical structure and biological function. The foundational discoveries of the 19th and 20th centuries have paved the way for the rational design of novel therapeutic agents and agrochemicals.

Future research in this field will likely focus on the development of more selective and potent pyrimidine carboxylic acid derivatives with improved pharmacokinetic and pharmacodynamic profiles. The exploration of novel synthetic methodologies, including biocatalysis and flow chemistry, will undoubtedly accelerate the discovery of new lead compounds. As our understanding of the complex signaling pathways in health and disease deepens, so too will our ability to design and synthesize the next generation of pyrimidine carboxylic acid-based molecules to address pressing global challenges.

References

structural analogs of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Structural Analogs of 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a key scaffold in medicinal chemistry. This document details their synthesis, biological activities, and structure-activity relationships, presenting quantitative data in structured tables and outlining experimental methodologies. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows.

Core Structure and Rationale for Analog Development

The parent compound, this compound, possesses a unique combination of functional groups that make it an attractive starting point for drug discovery. The pyrimidine ring is a common motif in biologically active molecules, while the trifluoromethyl group can enhance metabolic stability and binding affinity.[1][2] The carboxylic acid and methyl groups offer sites for modification to modulate physicochemical properties and target interactions. The development of structural analogs aims to explore the chemical space around this core to optimize potency, selectivity, and pharmacokinetic profiles for various therapeutic targets.

Structural Analogs and Biological Activity

A variety of structural analogs have been synthesized and evaluated for a range of biological activities, including antifungal, antiviral, and anticancer properties. These analogs can be broadly categorized based on the modification of the core pyrimidine structure and its substituents.

Analogs with Modified Pyrimidine Core: Thiazolo[4,5-d]pyrimidines

A significant class of analogs involves the fusion of a thiazole ring to the pyrimidine core, forming thiazolo[4,5-d]pyrimidines. These compounds have been investigated primarily for their anticancer activity.[2]

Analogs with Modified Substituents

Modifications to the substituents at the 2, 4, and 5-positions of the pyrimidine ring have yielded a diverse library of compounds with varied biological activities.

A series of trifluoromethyl pyrimidine derivatives have demonstrated notable antifungal and antiviral activities.[3] For instance, certain compounds showed significant curative and protective activity against the Tobacco Mosaic Virus (TMV).[3]

Several 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5] These compounds have shown potent activity against various cancer cell lines.[4][5]

Data Presentation: Quantitative Biological Data

The following tables summarize the quantitative biological data for various structural analogs.

Table 1: Antiviral Activity of Trifluoromethyl Pyrimidine Derivatives against TMV [3]

CompoundCurative Activity EC50 (µg/mL)Protective Activity EC50 (µg/mL)
5j 126.4-
5m -103.4
Ningnanmycin (Control) 362.7255.1

Table 2: In Vitro Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives [3]

CompoundInhibition against Cercospora arachidicola (%)Inhibition against Colletotrichum gloeosporioides (%)Inhibition against Rhizoctonia solani (%)
5i 73.2--
5t 71.0--
5k -62.2-
5u -60.088.6
Azoxystrobin (Control) 72.561.478.4

Table 3: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors [4][5]

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)EGFR Kinase IC50 (µM)
9u 0.353.245.120.091

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

General Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine

A common precursor for many analogs is 2,4-dichloro-5-trifluoromethyl-pyrimidine. A disclosed method for its synthesis involves the trifluoromethylation of uracil followed by chlorination.[6]

  • Step 1: Trifluoromethylation of Uracil: Uracil is reacted with sodium trifluoromethanesulfinate in the presence of tert-butyl hydroperoxide and a catalytic amount of ferrous sulfate in water. The reaction mixture is heated to facilitate the reaction.[6]

  • Step 2: Chlorination: The resulting 5-(trifluoromethyl)uracil is then treated with a chlorinating agent, such as phosphorus oxychloride, to yield 2,4-dichloro-5-trifluoromethyl-pyrimidine.[6]

Antifungal Activity Assay (Mycelial Growth Inhibition)[3]
  • The target compounds are dissolved in a suitable solvent and added to a culture medium at a specific concentration (e.g., 100 µg/mL).

  • A mycelial disc of the test fungus is placed in the center of the medium.

  • The plates are incubated under appropriate conditions for fungal growth.

  • The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control group without the test compound.

Antiviral Activity Assay (Half-Leaf Spot Method)[3]
  • The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a virus (e.g., TMV).

  • One half of the leaf is treated with a solution of the test compound, while the other half is treated with a control solution.

  • The number of local lesions that develop on each half of the leaf is counted after a few days.

  • The curative, protective, and inactivation activities are calculated based on the reduction in the number of lesions compared to the control.

In Vitro EGFR Kinase Assay

The inhibitory activity of the compounds against EGFR kinase is typically determined using a luminescence-based or fluorescence-based assay. The assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the EGFR kinase. A decrease in signal indicates inhibition of the kinase activity.

Cell Viability Assay (MTT or similar)

The cytotoxic effects of the compounds on cancer cell lines (e.g., A549, MCF-7, PC-3) are assessed using assays like the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Mandatory Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships.

Synthesis_of_Thiazolo_Pyrimidines start 2-amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile intermediate1 Reaction with ethyl 2-mercaptoacetate start->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 product Thiazolo[4,5-d]pyrimidine Derivatives intermediate2->product

Caption: Synthetic pathway for thiazolo[4,5-d]pyrimidine analogs.

SAR_of_EGFR_Inhibitors core 5-(Trifluoromethyl)pyrimidine Core pos2 Substituent at C2 (e.g., Substituted anilino group) core->pos2 Modification pos4 Substituent at C4 (e.g., Substituted amino-thiophene) core->pos4 Modification activity EGFR Inhibitory Activity pos2->activity Impacts Potency pos4->activity Impacts Potency and Selectivity

Caption: Structure-Activity Relationship (SAR) for EGFR inhibitors.

Experimental_Workflow_Antiviral_Assay start Prepare virus inoculum and test compound solutions inoculation Inoculate host plant leaves with virus start->inoculation treatment Apply test compound and control to respective leaf halves inoculation->treatment incubation Incubate plants under controlled conditions treatment->incubation observation Count local lesions incubation->observation analysis Calculate percentage of inhibition observation->analysis

Caption: Workflow for the half-leaf spot antiviral assay.

References

An In-depth Technical Guide to the Safety and Handling of 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The information is compiled from material safety data sheets (MSDS) and scientific literature to ensure a thorough understanding of the compound's properties and associated hazards.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. This information is crucial for safe handling, storage, and experimental design.

PropertyValueReference
CAS Number 149771-24-4N/A
Molecular Formula C₇H₅F₃N₂O₂N/A
Molecular Weight 206.12 g/mol N/A
Appearance Light yellow solid[1]
Melting Point >211 °C (decomposition)[2]
Boiling Point 280.6 ± 40.0 °C (Predicted)[2]
Density 1.491 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 123.529 °C[2][3]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Slightly soluble in water.[4]
Storage Temperature 2-8°C, in a dry and well-ventilated place.[5]

Safety and Handling

As with any chemical compound, proper safety precautions are paramount when handling this compound. The following sections detail the known hazards and recommended handling procedures.

Hazard Identification

While specific toxicity data for this compound is limited, related trifluoromethylated pyrimidines and carboxylic acids are known to be irritants.[6] Based on available safety data sheets for analogous compounds, the primary hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[7]

  • Eye Irritation: Can cause serious eye irritation.[7]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as dust.[7]

  • Toxicity: Heterocyclic compounds can be toxic.[6]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of poor ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.

Handling Procedures
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid contact with skin and eyes.[2]

  • Prevent the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent electrostatic discharge.[2]

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials and foodstuff containers.[2]

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided below. These are based on established methods for similar compounds.

Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (Precursor)

This protocol is adapted from a known patent for the synthesis of a key precursor.

Materials:

  • 5-(trifluoromethyl)uracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stirring apparatus, combine 5-(trifluoromethyl)uracil and an excess of phosphorus oxychloride.

  • Slowly add N,N-dimethylaniline to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

General Protocol for the Synthesis of 2-substituted-4-(trifluoromethyl)pyrimidine-5-carboxylic Acids

This generalized protocol is based on the reaction of dichloropyrimidine precursors with nucleophiles.

Materials:

  • 2,4-dichloro-5-(trifluoromethyl)pyrimidine

  • A suitable methyl source (e.g., methylating agent)

  • A suitable carboxylic acid precursor or a protecting group strategy followed by oxidation.

  • Solvent (e.g., DMF, THF)

  • Base (e.g., NaH, K₂CO₃)

  • Round-bottom flask

  • Stirring apparatus

  • Temperature control system

Procedure:

  • Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add a suitable base to the solution.

  • Introduce the methylating agent at a controlled temperature.

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).

  • Perform a subsequent reaction to introduce the carboxylic acid group at the 5-position. This may involve hydrolysis of a nitrile or ester precursor, or direct carboxylation.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key workflows related to the handling and synthesis of this compound.

G General Laboratory Safety Workflow for Handling Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards (Review SDS) Select PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess Hazards->Select PPE Prepare Work Area Prepare Ventilated Work Area (Fume Hood) Select PPE->Prepare Work Area Handle Chemical Handle Chemical with Care (Avoid Inhalation/Contact) Prepare Work Area->Handle Chemical Monitor for Spills Monitor for Spills or Exposure Handle Chemical->Monitor for Spills Decontaminate Work Area Decontaminate Work Area and Glassware Monitor for Spills->Decontaminate Work Area Spill Response Spill Response Monitor for Spills->Spill Response Dispose of Waste Dispose of Chemical Waste Properly Decontaminate Work Area->Dispose of Waste Store Properly Store Chemical in Designated Area Dispose of Waste->Store Properly

Caption: General laboratory safety workflow for handling hazardous chemicals.

G Proposed Synthesis Workflow for this compound Start Starting Materials Step1 Chlorination of 5-(trifluoromethyl)uracil Start->Step1 Intermediate1 2,4-dichloro-5- (trifluoromethyl)pyrimidine Step1->Intermediate1 Step2 Selective Methylation at C2 position Intermediate1->Step2 Intermediate2 2-methyl-4-chloro-5- (trifluoromethyl)pyrimidine Step2->Intermediate2 Step3 Introduction of Carboxylic Acid at C5 Intermediate2->Step3 Product Final Product Step3->Product

Caption: Proposed synthesis workflow for the target compound.

References

Methodological & Application

Synthesis of 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key intermediate in the development of pharmaceutical and agrochemical compounds. The protocol is based on established synthetic methodologies for structurally related pyrimidine derivatives.

Summary of a Potential Synthetic Route

A plausible two-step synthetic route for the preparation of this compound is proposed, starting from commercially available ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate. The first step involves the hydrolysis of the ester to the corresponding carboxylic acid.

Table 1: Hypothetical Reaction Parameters and Expected Outcome

StepReactionKey Reagents/CatalystsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1HydrolysisEthyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate, Lithium hydroxide (LiOH)Tetrahydrofuran (THF)/WaterRoom Temperature4-8>90

Note: The data in this table is hypothetical and based on typical yields for similar hydrolysis reactions. Actual yields may vary.

Experimental Protocol

Step 1: Hydrolysis of Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

This procedure details the conversion of the ethyl ester to the target carboxylic acid.

Materials:

  • Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 by the slow addition of 1M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Synthesis_Workflow Start Start: Ethyl 2-methyl-4- (trifluoromethyl)pyrimidine-5-carboxylate Hydrolysis Hydrolysis (LiOH, THF/H₂O) Start->Hydrolysis Acidification Acidification (1M HCl) Hydrolysis->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Product Product: 2-methyl-4- (trifluoromethyl)pyrimidine-5-carboxylic acid Drying_Concentration->Product

Caption: Proposed workflow for the synthesis of the target compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Trifluoromethyl-containing compounds and acidic/basic solutions should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols: 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid as a key intermediate in the synthesis of pharmaceutically active compounds, particularly focusing on its role in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for anticancer therapy. Detailed experimental protocols for the synthesis of the intermediate and its subsequent conversion into a representative drug candidate are provided, along with relevant quantitative data and pathway diagrams.

Introduction

This compound is a fluorinated heterocyclic compound that serves as a critical building block in medicinal chemistry. The pyrimidine scaffold is a common motif in a wide range of biologically active molecules, and the incorporation of a trifluoromethyl group can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to its biological target. This makes this compound a highly valuable intermediate in the synthesis of novel therapeutics.

A primary application of this intermediate is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a transmembrane protein that plays a crucial role in cell growth, proliferation, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.[2][3] Small molecule tyrosine kinase inhibitors that target EGFR have shown significant clinical success in treating various cancers, including non-small cell lung cancer and breast cancer.

Application: Intermediate for EGFR Inhibitors

This compound provides a versatile scaffold for the synthesis of potent EGFR inhibitors. The carboxylic acid moiety allows for the facile formation of amide bonds with various amine-containing fragments, enabling the exploration of a wide chemical space to optimize potency and selectivity. The 2-methyl and 4-trifluoromethyl substituents on the pyrimidine ring contribute to the overall pharmacophore, influencing the molecule's interaction with the ATP-binding site of the EGFR kinase domain.

The general structure of EGFR inhibitors derived from this intermediate involves the pyrimidine core, with the carboxamide group at the 5-position linking to a substituted aniline or other aromatic moieties. These substituents are designed to interact with key amino acid residues in the EGFR active site, leading to the inhibition of its kinase activity and the subsequent downstream signaling pathways that drive tumor growth.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of this compound and its conversion to a representative EGFR inhibitor.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number149771-24-4
Molecular FormulaC₇H₅F₃N₂O₂
Molecular Weight222.12 g/mol
Melting Point>211 °C (decomposes)
Boiling Point280.6 ± 40.0 °C (Predicted)
Density1.491 ± 0.06 g/cm³ (Predicted)
pKa1.96 ± 0.36 (Predicted)

Table 2: Representative Reaction Yields

Reaction StepProductStarting Material(s)Reagents/ConditionsYield (%)
1Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylateEthyl 2-acetyl-3-aminoacrylate, TrifluoroacetamidineNaOEt, Ethanol, Reflux~75-85
2This compoundEthyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylateLiOH, THF/H₂O, RT>95
3N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamideThis compound, 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)anilineHATU, DIPEA, DMF, RT~70-80

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the target intermediate starting from commercially available materials.

Step 1: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

  • To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add ethyl 2-acetyl-3-aminoacrylate.

  • To this mixture, add trifluoroacetamidine hydrochloride.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) to the solution and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1N HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Protocol 2: Synthesis of a Representative EGFR Inhibitor

This protocol outlines the synthesis of N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide, a potent EGFR inhibitor, using the prepared intermediate.

  • To a solution of this compound in anhydrous dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final EGFR inhibitor.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling pathway, which is a key target for anticancer drugs derived from this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR Signaling Pathway and Inhibition.

Experimental Workflow: Synthesis of EGFR Inhibitor

This diagram outlines the key steps in the synthesis of a representative EGFR inhibitor from this compound.

Synthesis_Workflow Start 2-Methyl-4-(trifluoromethyl) -pyrimidine-5-carboxylic acid Activation Carboxylic Acid Activation (HATU, DIPEA) Start->Activation Coupling Amide Bond Formation Activation->Coupling Amine Substituted Aniline Amine->Coupling Product EGFR Inhibitor Coupling->Product Purification Purification (Chromatography) Product->Purification

Caption: Synthetic Workflow for an EGFR Inhibitor.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel drug candidates, particularly in the field of oncology. Its utility in the construction of potent EGFR inhibitors highlights the importance of fluorinated heterocyclic scaffolds in modern drug discovery. The provided protocols offer a foundation for researchers to synthesize this key intermediate and explore its potential in developing new and effective therapeutics.

References

Application Notes and Protocols for the Derivatization of 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The primary methods covered are amidation and esterification, which are fundamental transformations for creating libraries of compounds for drug discovery and development.

Introduction

This compound is a valuable building block in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the pyrimidine core is a common scaffold in pharmacologically active molecules. Derivatization of the carboxylic acid moiety allows for the exploration of structure-activity relationships (SAR) by introducing a diverse range of functional groups. The following protocols detail standard laboratory procedures for the synthesis of amide and ester derivatives.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is known for its efficiency, fast reaction times, and ability to minimize racemization.[1]

Experimental Protocol

Materials and Reagents:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • HATU (Hexafluorophosphate of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Slowly add DIPEA (2.0 eq) to the reaction mixture. The order of addition can be crucial to minimize side reactions.

  • Reaction: Allow the mixture to stir at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide derivative.

Workflow for Amide Bond Formation

amidation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Flask under N2 acid Add 2-methyl-4-(trifluoromethyl) pyrimidine-5-carboxylic acid (1 eq) start->acid solvent Dissolve in anhydrous DMF acid->solvent reagents Add Amine (1.1 eq) Add HATU (1.2 eq) solvent->reagents base Add DIPEA (2 eq) reagents->base stir Stir at RT (2-12h) base->stir dilute Dilute with EtOAc stir->dilute wash Wash with NaHCO3, Water, Brine dilute->wash dry Dry (Na2SO4) & Filter wash->dry concentrate Concentrate dry->concentrate purify Flash Chromatography concentrate->purify product Final Amide Product purify->product

Caption: Workflow for the HATU-mediated synthesis of amide derivatives.

Protocol 2: Fischer Esterification

This protocol outlines the synthesis of ester derivatives of this compound via Fischer esterification. This acid-catalyzed reaction is a classic method for converting carboxylic acids and alcohols into esters.[2]

Experimental Protocol

Materials and Reagents:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol; often used as the solvent)

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Anhydrous solvent (if the alcohol is not the solvent, e.g., toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (the boiling point of the alcohol). Let the reaction proceed for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Continue washing until CO₂ evolution ceases.

    • Wash the organic layer with water (1x) and then brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude ester can be purified by flash column chromatography or distillation if it is sufficiently volatile.

Workflow for Fischer Esterification

esterification_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Flask acid Add 2-methyl-4-(trifluoromethyl) pyrimidine-5-carboxylic acid (1 eq) start->acid solvent Dissolve in excess Alcohol acid->solvent catalyst Add catalytic H2SO4 solvent->catalyst reflux Heat to Reflux (4-24h) catalyst->reflux cool Cool to RT reflux->cool concentrate1 Remove excess alcohol cool->concentrate1 dissolve Dissolve in EtOAc concentrate1->dissolve wash Wash with NaHCO3, Water, Brine dissolve->wash dry Dry (Na2SO4) & Filter wash->dry concentrate2 Concentrate dry->concentrate2 purify Purify (Chromatography or Distillation) concentrate2->purify product Final Ester Product purify->product

Caption: Workflow for the acid-catalyzed synthesis of ester derivatives.

Quantitative Data Summary

The following table summarizes representative data for the derivatization of this compound based on the protocols described. Yields are illustrative and may vary based on the specific amine or alcohol used and reaction scale.

Derivative TypeReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Purity (%)
Amide Amine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq)DMFRT2-1275-95>95
Methyl Ester Methanol (excess), H₂SO₄ (cat.)Methanol~65 (reflux)4-2460-85>98
Ethyl Ester Ethanol (excess), H₂SO₄ (cat.)Ethanol~78 (reflux)4-2460-85>98

Note: Purity is typically determined post-purification by methods such as NMR spectroscopy or LC-MS.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents like HATU can be irritating and moisture-sensitive. Handle them under an inert atmosphere.

  • Concentrated acids like H₂SO₄ are highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

References

Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for employing high-throughput screening (HTS) to identify and characterize bioactive pyrimidine derivatives. The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3] This document outlines a generalized HTS workflow, presents detailed experimental protocols for key assays, summarizes quantitative data from various screening campaigns, and provides visual representations of critical pathways and workflows.

Data Presentation: Efficacy of Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is highly dependent on their substitution patterns and the specific biological target. The following tables summarize the inhibitory activities of various pyrimidine compounds from different screening studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyrimidine Derivatives in Cell-Based Assays

Compound ID/SeriesCell LineAssay TypeIC50 (µM)
Indazol-pyrimidine 4fMCF-7 (Breast Cancer)MTT Assay1.629[4]
Indazol-pyrimidine 4iMCF-7 (Breast Cancer)MTT Assay1.841[4]
Aminopyrimidine 2aGlioblastoma, TNBC, Oral Squamous, Colon CancerProliferation Assay4 - 8[4]
Pyridothienopyrimidinone 7aMCF-7, HCT116, PC3Cytotoxicity Assay1.18[4]
Chromenopyrimidine 3MCF-7, HepG2, A549MTT Assay1.61 - 2.02[4][5]
Thiazolo[4,5-d]pyrimidine 3bPC3 (Prostate Cancer)MTT Assay21[4]
Thiazolo[4,5-d]pyrimidine 3dPC3 (Prostate Cancer)MTT Assay17[4]

Table 2: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases

Compound ClassTarget EnzymeIC50 / Ki Value (nM)
Pyrido[2,3-d]pyrimidine-2,4-dione DerivativeseEF-2K420 - 930[6]
Pyrano[2,3-d]pyrimidine-2,4-dione DerivativesPARP-13.61 - 4.06[6]
2-Sulfonyl/Sulfonamide PyrimidinesWRN Helicase22[7]
Pyrimidine Diamine DerivativesEquine Butyrylcholinesterase (eqBChE)99 ± 71 (Ki)[8]
Novel Synthesized Pyrimidine DerivativesHuman Carbonic Anhydrase I (hCA I)39.16 ± 7.70 – 144.62 ± 26.98 (Ki)[8]

Table 3: Antiviral Activity of Pyrimidine Derivatives

Compound SeriesVirusAssay TypeEC50 (µM)
4,7-disubstituted pyrimido[4,5-d]pyrimidinesHuman coronavirus 229E (HCoV-229E)Cytopathic Effect InhibitionNot specified, but noted as "remarkable efficacy"[9]
2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivativesInfluenza A and BPlaque Reduction0.01 - 0.1[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the context and execution of HTS assays.

HTS_Workflow High-Throughput Screening Workflow for Pyrimidine Derivatives cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Follow-up Compound_Library Pyrimidine Derivative Library Assay_Plate 384/1536-well Plate Preparation Compound_Library->Assay_Plate Dispensing Compound Dispensing Assay_Plate->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Cells, Substrate, Buffers) Reagent_Prep->Assay_Plate Addition Reagent Addition & Incubation Dispensing->Addition Detection Signal Detection (Luminescence, Fluorescence, Absorbance) Addition->Detection Primary_Screen Primary Screen Data Analysis Detection->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Confirmation Hit Confirmation & Dose-Response Hit_ID->Confirmation Secondary_Assay Secondary/Orthogonal Assays Confirmation->Secondary_Assay Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt

A generalized workflow for high-throughput screening.

JAK_STAT_Pathway Targeting the JAK-STAT Pathway with Pyrimidine Inhibitors Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Alters Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->JAK Inhibits

Inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed for 384-well plate formats but can be adapted for other formats.

Biochemical Kinase Inhibition Assay (Luminescence-based)

This assay is designed to identify inhibitors of a specific protein kinase by quantifying the amount of ATP remaining after the kinase reaction. A higher luminescence signal indicates less ATP consumption and therefore, greater kinase inhibition.[11]

Materials:

  • Purified recombinant target kinase (e.g., JAK2)[11]

  • Specific peptide substrate for the kinase[11]

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)[12]

  • ATP solution

  • Pyrimidine-based compound library dissolved in DMSO

  • Luminescence-based ATP detection kit

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrimidine-based test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.[11]

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, DMSO-only (vehicle control), and a known inhibitor (positive control) to the appropriate wells of the 384-well plate.[11]

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase enzyme, and the peptide substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Initiate the reaction by adding ATP.[6]

  • Incubation: Mix the plate gently on a plate shaker and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[6][11]

  • Signal Detection: Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent to all wells according to the manufacturer's instructions.[11]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percentage of inhibition against the compound concentration. Calculate the IC50 value using a non-linear regression curve fit.

Cell-Based Cytotoxicity/Antiproliferative Assay (MTT Assay)

This colorimetric assay is used to assess the effect of pyrimidine derivatives on cell viability and proliferation. It measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan product.[4][13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC3)[4]

  • Complete cell culture medium

  • Pyrimidine-based compound library dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]

  • 96-well or 384-well clear, flat-bottom cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours).[12] Include untreated and vehicle (DMSO) controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[12]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the dissolved formazan at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle-treated controls and calculate the concentration that inhibits cell growth by 50% (IC50).[13]

Antiviral Plaque Reduction Assay

This assay is a functional assay that measures the ability of a compound to inhibit virus-induced cell death (cytopathic effect).[9][14]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero 76 cells)[15]

  • Virus stock with a known titer

  • Complete cell culture medium

  • Pyrimidine-based compound library dissolved in DMSO

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the pyrimidine derivatives for a defined period. Then, infect the cells with a known amount of virus.

  • Overlay Application: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells and stain with a solution like crystal violet. Living cells will be stained, while areas of cell death (plaques) will remain clear.

  • Data Acquisition: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.[9]

References

Application Note: Quantitative Analysis of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and precise quantification of this molecule is crucial for process optimization, quality control, and pharmacokinetic studies. This document provides a detailed analytical method for the quantification of this compound in various matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The described method is designed to be robust, sensitive, and specific.

Principle

The method utilizes reversed-phase HPLC for the separation of this compound from matrix components. Detection and quantification are achieved by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Data Presentation

The following table summarizes the typical quantitative performance of the described HPLC-MS/MS method.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., isotopically labeled this compound or a structurally similar compound.

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • Sample matrix (e.g., plasma, reaction mixture)

Instrumentation
  • HPLC system capable of binary gradient elution

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of the internal standard in 50:50 (v/v) acetonitrile:water.

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma sample, add 10 µL of the IS working solution (100 ng/mL).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

HPLC-MS/MS Method
  • HPLC Conditions:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Program:

      Time (min) % B
      0.0 10
      2.0 90
      3.0 90
      3.1 10

      | 5.0 | 10 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions:

      • Analyte: Precursor Ion (Q1) m/z 205.0 -> Product Ion (Q3) m/z 161.0

      • Internal Standard: To be determined based on the selected IS.

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: -4500 V

    • Collision Gas: Nitrogen

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification stock Prepare Stock Solution (1 mg/mL) working_std Prepare Working Standards (1-1000 ng/mL) stock->working_std calibration Calibration Curve Generation working_std->calibration is_std Prepare Internal Standard (100 ng/mL) sample_prep Sample Preparation (e.g., Protein Precipitation) is_std->sample_prep hplc HPLC Separation (C18 Column) sample_prep->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration integration->calibration quantification Concentration Calculation calibration->quantification

Caption: General workflow for the quantification of this compound.

Signaling Pathway (Illustrative)

While this application note focuses on an analytical method, the target molecule may be an inhibitor or modulator of a signaling pathway. The following is a generic representation of a signaling pathway that could be investigated.

signaling_pathway ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression analyte 2-methyl-4-(trifluoromethyl) -pyrimidine-5-carboxylic acid analyte->kinase2 Inhibition

Caption: Illustrative signaling pathway showing potential inhibition by the analyte.

Application Notes and Protocols for Testing the Efficacy of Trifluoromethylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trifluoromethylpyrimidine derivatives represent a promising class of heterocyclic compounds in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases implicated in oncogenesis. The incorporation of the trifluoromethyl (CF3) group can enhance key properties such as metabolic stability, bioavailability, and binding affinity to target proteins. These compounds have shown potent activity against several cancer-relevant kinases, including Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2).

These application notes provide a comprehensive guide to the experimental design for evaluating the in vitro and in vivo efficacy of novel trifluoromethylpyrimidine compounds. Detailed protocols for key assays are provided to ensure robust and reproducible data generation for researchers in the fields of cancer biology and drug discovery.

Key Experimental Workflow

The following diagram outlines the general workflow for assessing the efficacy of trifluoromethylpyrimidine compounds, from initial in vitro screening to in vivo validation.

Experimental Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Cell_Viability Cell Viability Assays (e.g., MTT) Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Confirm Cytotoxicity Kinase_Assay In Vitro Kinase Inhibition Assays Apoptosis_Assay->Kinase_Assay Mechanism of Action Western_Blot Western Blot Analysis Kinase_Assay->Western_Blot Target Validation Xenograft Xenograft Models Western_Blot->Xenograft In Vivo Validation Syngeneic Syngeneic Models Western_Blot->Syngeneic Immunotherapy Context Data_Analysis Data Analysis & Lead Optimization Xenograft->Data_Analysis Syngeneic->Data_Analysis Start Compound Synthesis Start->Cell_Viability Primary Screening EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation IP3_DAG IP3/DAG PLCg->IP3_DAG PIP2 to PKC PKC IP3_DAG->PKC Activates PKC->Proliferation Compound Trifluoromethylpyrimidine Compound Compound->EGFR Inhibits PYK2 Signaling Pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR Ligands PYK2 PYK2 GPCR->PYK2 Activate Integrins Integrins Integrins->PYK2 Activate Src Src PYK2->Src Activates Grb2_Sos Grb2/Sos Src->Grb2_Sos via adaptors Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Migration Cell Migration, Invasion, Proliferation ERK->Migration Compound Trifluoromethylpyrimidine Compound Compound->PYK2 Inhibits

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide to evaluating the cytotoxic potential of the novel compound, 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. The protocols outlined below describe standard cell-based assays to determine the compound's effect on cell viability, membrane integrity, and induction of apoptosis. Understanding the cytotoxic profile of a new chemical entity is a critical step in the early stages of drug discovery and development.[1] Pyrimidine derivatives, in particular, have shown a wide range of biological activities, including anticancer and anti-inflammatory properties, making a thorough cytotoxic assessment essential.[2][3][4][5]

Overview of Cell-Based Cytotoxicity Assays

A variety of in vitro assays are available to assess the cytotoxicity of a compound.[6][7] These methods are generally categorized based on the cellular parameter they measure:

  • Metabolic Activity Assays: These assays, such as the MTT assay, measure the metabolic activity of a cell population, which is often correlated with cell viability.[8][9]

  • Membrane Integrity Assays: Assays like the Lactate Dehydrogenase (LDH) release assay determine cytotoxicity by measuring the leakage of intracellular components into the culture medium, indicating compromised cell membrane integrity.[8][10]

  • Apoptosis Assays: These assays detect specific markers of programmed cell death (apoptosis), such as the externalization of phosphatidylserine (Annexin V staining) or the activation of caspases.

The choice of assay depends on the specific research question and the potential mechanism of action of the test compound.[6] It is often recommended to use a combination of assays to obtain a comprehensive understanding of the compound's cytotoxic effects.

Experimental Protocols

General Cell Culture

Materials:

  • Selected cancer cell line (e.g., A549 - human lung carcinoma, MCF-7 - human breast adenocarcinoma)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Maintain the selected cell line in a T-75 flask with complete growth medium in a humidified incubator.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, aspirate the old medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.[11]

Compound Preparation

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete growth medium

Procedure:

  • Prepare a high-concentration stock solution of the compound in sterile DMSO (e.g., 10 mM).

  • For experiments, dilute the stock solution in complete growth medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[11]

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[9]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[11]

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

This assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell membrane damage.[8]

Materials:

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of the test compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated and control wells.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.[11]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Protocol:

  • Seed cells in 6-well plates and treat with the test compound for the desired duration.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark according to the kit's protocol.

  • Analyze the stained cells using a flow cytometer.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell viability or growth, should be calculated from the dose-response curves.

Table 1: Representative Cytotoxicity Data for this compound

Cell LineAssayIncubation Time (h)IC₅₀ (µM)
A549MTT2475.3
4848.1
7225.9
MCF-7MTT2498.2
4865.7
7242.4
A549LDH4852.5
MCF-7LDH4871.8

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.

Table 2: Representative Apoptosis Analysis of A549 Cells Treated with this compound for 48 hours

Treatment Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle Control)95.22.12.7
1085.68.36.1
2562.425.711.9
5038.145.216.7

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Stock & Dilutions) incubation Incubation with Compound (24h, 48h, 72h) compound_prep->incubation cell_seeding->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) incubation->apoptosis_assay data_acquisition Data Acquisition (Plate Reader, Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc report Reporting & Interpretation ic50_calc->report

Caption: Experimental workflow for cytotoxicity assessment.

Hypothetical Signaling Pathway

Based on the known activities of some pyrimidine derivatives in cancer, a potential mechanism of action could involve the inhibition of signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt pathway.

G compound 2-methyl-4-(trifluoromethyl) pyrimidine-5-carboxylic acid pi3k PI3K compound->pi3k Inhibition rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k Activation akt Akt pi3k->akt Activation bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition caspase9 Caspase-9 bcl2->caspase9 Inhibition caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Hypothetical PI3K/Akt signaling pathway inhibition.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial cytotoxic evaluation of this compound. By employing a multi-assay approach, researchers can gain valuable insights into the compound's potency and potential mechanism of action, which is crucial for guiding further preclinical development. Accurate and careful execution of these experiments, along with thorough data analysis, will ensure the generation of reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trifluoromethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylpyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing trifluoromethylpyrimidine derivatives?

A common and versatile starting material is ethyl 4,4,4-trifluoroacetoacetate.[1] This compound can undergo a cyclocondensation reaction with urea or a substituted urea in a Biginelli-type reaction to form the core pyrimidine structure.[1][2] Another key precursor is 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which is often used for further functionalization through nucleophilic substitution reactions.[3][4]

Q2: I am getting a low yield in my Biginelli reaction for the synthesis of a dihydropyrimidinone. What are the likely causes and how can I improve it?

Low yields in the Biginelli reaction are a frequent issue.[5] Several factors can contribute to this:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While strong Brønsted acids like HCl are traditionally used, they can sometimes lead to side reactions. Consider screening Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates, which can be more effective.[5] The absence of a catalyst often results in very poor yields.[5]

  • Solvent Effects: The reaction is sensitive to the solvent. Polar solvents are generally preferred.[5] It is advisable to experiment with different solvents like ethanol or acetonitrile, or even consider solvent-free conditions to find the optimal environment for your specific substrates.[5]

  • Purity of Reagents: Ensure that the aldehyde, β-ketoester (e.g., ethyl trifluoroacetoacetate), and urea/thiourea are of high purity. Impurities can lead to undesirable side reactions and reduce the yield of the desired product.[5]

Q3: I am observing unexpected side products in my reaction mixture. What could they be?

The formation of side products can complicate the synthesis and purification processes. In the Biginelli reaction, for example, linear "Biginelli-linear" derivatives can form instead of the desired cyclized product, sometimes favored by mechanochemical conditions.[5] In chlorination reactions using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline, N-methylanilino by-products can be formed.[6] Careful monitoring of the reaction by Thin Layer Chromatography (TLC) and characterization of the by-products by techniques like NMR and Mass Spectrometry are crucial for identifying these unexpected structures.

Q4: What are the recommended methods for purifying trifluoromethylpyrimidine derivatives?

Purification is a critical step to remove unreacted starting materials, reagents, and by-products.[7] The most common techniques are:

  • Recrystallization: This is a cost-effective method for purifying solid compounds. The choice of solvent is crucial; the target compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[7][8]

  • Flash Column Chromatography: This is a widely used technique for separating compounds based on their polarity.[7] A suitable solvent system is typically determined using TLC to achieve good separation.[7] Common stationary phases include silica gel, and mobile phases are often mixtures of hexane/ethyl acetate or dichloromethane/methanol.[7]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for challenging separations, preparative HPLC is a powerful technique.[7]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Reaction Yield Inefficient catalyst or incorrect catalyst loading.Screen different catalysts (e.g., Lewis acids like FeCl₃, ZnCl₂). Optimize catalyst concentration.[5]
Unsuitable solvent.Test a range of solvents with varying polarities (e.g., ethanol, acetonitrile) or consider solvent-free conditions.[5]
Impure starting materials.Ensure the purity of all reagents before starting the reaction.[5]
Incomplete reaction.Monitor the reaction progress using TLC. Consider increasing the reaction time or temperature if the starting materials are not fully consumed.
Formation of Side Products Reaction conditions favoring side reactions.Modify reaction parameters such as temperature, reaction time, or the order of reagent addition.
Reactive intermediates.Consider a one-pot, multi-component reaction strategy to minimize the isolation of unstable intermediates.[9]
Difficulty in Purification Co-eluting impurities in column chromatography.Optimize the solvent system for column chromatography by testing different solvent mixtures and gradients.
Product is an oil or does not crystallize.If recrystallization fails, attempt purification by column chromatography. If the product is an oil, try triturating with a non-polar solvent to induce solidification.
Insoluble byproducts forming a precipitate.Use a different solvent system with better solubilizing power for all components. Consider filtering the reaction mixture while hot.[5]

Experimental Protocols

Method 1: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives

This method provides a highly selective and efficient one-pot synthesis of 5-trifluoromethyl pyrimidine derivatives from sodium triflinate (CF₃SO₂Na), aryl enaminones, and aryl amidine hydrochlorides.[2]

Procedure:

  • A mixture of the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)₂ (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80 °C for 12 hours under an air atmosphere.[2]

  • After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and filtered through a pad of celite.[2]

  • The filtrate is concentrated under reduced pressure.[2]

  • The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 5-trifluoromethyl pyrimidine derivative.[2]

Method 2: Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine

This protocol describes the chlorination of 5-trifluoromethyluracil (5-TFU).

Procedure:

  • 5-trifluoromethyluracil (5-TFU) is reacted with phosphorus oxychloride (POCl₃).[10]

  • The reaction can be performed with or without the isolation of the intermediate 5-TFU if it is synthesized in a preceding step.[10]

  • A mixture of phosphoric acid (H₃PO₄), phosphoryl chloride (POCl₃), and diisopropylethylamine (DIPEA) can also be used for the chlorination.[10]

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Ethyl Trifluoroacetoacetate, Urea) reaction Cyclocondensation (e.g., Biginelli Reaction) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup crude Crude Product workup->crude purification_method Purification (Column Chromatography or Recrystallization) crude->purification_method pure_product Pure Trifluoromethylpyrimidine Derivative purification_method->pure_product analysis Characterization (NMR, MS, etc.) pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of trifluoromethylpyrimidine derivatives.

troubleshooting_low_yield start Low Yield Observed check_catalyst Is the catalyst optimal? start->check_catalyst check_solvent Is the solvent appropriate? check_catalyst->check_solvent Yes optimize_catalyst Screen different catalysts (e.g., Lewis Acids) and optimize loading. check_catalyst->optimize_catalyst No check_reagents Are the reagents pure? check_solvent->check_reagents Yes optimize_solvent Test alternative solvents or solvent-free conditions. check_solvent->optimize_solvent No check_reagents->start No, purify and repeat optimize_catalyst->start optimize_solvent->start purify_reagents Purify starting materials. purify_reagents->start

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Optimizing Pyrimidine-5-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrimidine-5-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in my pyrimidine synthesis?

A1: Low conversion rates are a frequent issue and can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While traditional methods may use strong Brønsted acids, these can sometimes promote side reactions. It is advisable to screen various Lewis acids (e.g., FeCl₃, ZnCl₂) and optimize their concentration for your specific substrates. In the absence of a catalyst, product formation is often difficult and results in poor yields.[1]

  • Inefficient Reaction Conditions: Temperature and reaction time are key parameters. Many reactions require heating to overcome the activation energy. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation.[1]

  • Impurities in Reagents: The purity of starting materials, such as the aldehyde, β-ketoester, and urea/thiourea, is essential. Impurities can inhibit the reaction, leading to unwanted side reactions and lower yields.[1][2]

  • Incorrect Stoichiometry: While a 1:1:1 molar ratio is standard in many multicomponent reactions, a slight excess of the urea/thiourea component (e.g., 1.2-1.5 equivalents) can sometimes improve yields.

Q2: I am observing a significant, often fluorescent, side product. What is it and how can I minimize it?

A2: A common fluorescent byproduct, particularly in the Biginelli reaction, is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired pyrimidine synthesis pathway.

To minimize DHP formation:

  • Control the Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.

  • Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia.

Q3: My crude product is difficult to purify. What are some common impurities and how can I remove them?

A3: Purification challenges often arise from side products with similar polarities to the desired product.

  • N-acylurea Byproducts: These can form in the Biginelli reaction and complicate purification. Recrystallization is often an effective method for their removal.[2]

  • Unreacted Starting Materials: If the reaction has not gone to completion, the presence of starting materials can make purification difficult. Ensure the reaction has finished by monitoring with TLC.

  • Alternative Purification Techniques: If column chromatography is ineffective due to similar polarities, consider alternative methods like preparative HPLC or crystallization with different solvent systems.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This guide provides a systematic approach to troubleshooting failed or low-yielding reactions.

G start Low/No Product Formation check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Assess Catalyst Activity & Loading start->check_catalyst impure_reagents Purify Starting Materials check_reagents->impure_reagents Impurities detected wrong_stoichiometry Adjust Molar Ratios check_reagents->wrong_stoichiometry Incorrect ratios suboptimal_temp Optimize Temperature check_conditions->suboptimal_temp Temp too low/high insufficient_time Increase Reaction Time (Monitor by TLC) check_conditions->insufficient_time Incomplete reaction wrong_solvent Screen Alternative Solvents check_conditions->wrong_solvent Solubility issues inactive_catalyst Use Fresh/Different Catalyst check_catalyst->inactive_catalyst Catalyst issue incorrect_loading Optimize Catalyst Loading check_catalyst->incorrect_loading Suboptimal amount solution Improved Yield impure_reagents->solution wrong_stoichiometry->solution suboptimal_temp->solution insufficient_time->solution wrong_solvent->solution inactive_catalyst->solution incorrect_loading->solution G start Side Product Formation identify_side_product Characterize Side Product (NMR, MS, HPLC) start->identify_side_product hantzsch_dhp Hantzsch Dihydropyridine identify_side_product->hantzsch_dhp Fluorescent byproduct unreacted_sm Unreacted Starting Material identify_side_product->unreacted_sm Starting materials present other_byproduct Other Byproducts (e.g., N-acylurea) identify_side_product->other_byproduct Other unexpected peaks lower_temp Lower Reaction Temperature hantzsch_dhp->lower_temp change_catalyst Change Catalyst hantzsch_dhp->change_catalyst increase_time_temp Increase Reaction Time/Temp unreacted_sm->increase_time_temp optimize_stoichiometry Optimize Stoichiometry unreacted_sm->optimize_stoichiometry modify_conditions Modify Reaction Conditions (Solvent, Catalyst) other_byproduct->modify_conditions solution Minimized Side Products lower_temp->solution change_catalyst->solution increase_time_temp->solution optimize_stoichiometry->solution modify_conditions->solution G cluster_0 Preparation of Sodium Salt cluster_1 Pyrimidine Synthesis cluster_2 Work-up and Purification start_salt Methyl Formate + Methyl 3,3-dimethoxypropionate condensation Condensation (RT, 12-16h) start_salt->condensation naH Sodium Hydride in Diethyl Ether naH->condensation sodium_salt Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate condensation->sodium_salt reaction Reaction (100°C, 1h) sodium_salt->reaction amidinium_salt Amidinium Salt in DMF amidinium_salt->reaction quench Quench (aq. NaHCO₃) reaction->quench extract Extract (Ethyl Acetate) quench->extract purify Column Chromatography extract->purify product Pure 2-Substituted Pyrimidine-5-Carboxylic Ester purify->product

References

Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include ethyl trifluoroacetoacetate, which undergoes chlorination and subsequent cyclization with thioacetamide, followed by hydrolysis to yield the target molecule. Another approach involves the condensation of a C1 building block with a suitable precursor.

Q2: What are the key reaction steps in the synthesis process?

A2: The synthesis typically involves a few key steps:

  • Chlorination: Introduction of a chlorine atom to a precursor molecule.

  • Cyclization: Formation of the pyrimidine ring structure.

  • Hydrolysis: Conversion of an ester or other functional group into the final carboxylic acid.

Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is a valuable tool for monitoring the consumption of starting materials and the formation of the product. For final product characterization and purity assessment, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis are recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction Monitor the reaction using HPLC to ensure all starting material is consumed before workup. Extend the reaction time or slightly increase the temperature if necessary.
Side Reactions See the "Common Side Reactions" section below for specific byproducts and how to minimize their formation.
Suboptimal Reagent Quality Ensure all reagents, especially the starting materials and catalysts, are of high purity and are not degraded.
Inefficient Purification Optimize the purification method (e.g., recrystallization solvent, chromatography conditions) to minimize product loss.
Issue 2: Presence of Impurities in the Final Product

Possible Impurities and Mitigation Strategies

ImpurityIdentification MethodMitigation Strategy
Unreacted Starting Materials HPLC, NMREnsure the reaction goes to completion. Optimize stoichiometry of reactants.
Over-chlorinated Byproducts MS, NMRCarefully control the amount of chlorinating agent and the reaction temperature.
Hydrolysis Intermediate (Ester) NMR, IREnsure the final hydrolysis step is complete by extending the reaction time or using a stronger base/acid.
Decarboxylated Product MS, NMRAvoid excessive heating during the final steps of the synthesis and purification.

Common Side Reactions

The synthesis of this compound can be accompanied by several side reactions that can impact yield and purity.

1. Incomplete Cyclization:

  • Description: The acyclic intermediate fails to completely form the pyrimidine ring, leading to a mixture of the intermediate and the final product.

  • Mitigation: Ensure anhydrous conditions and the correct stoichiometry of the cyclization agent (e.g., thioacetamide). The reaction temperature and time should also be optimized.

2. Formation of Regioisomers:

  • Description: During the cyclization step, alternative ring closures can lead to the formation of isomeric pyrimidine structures.

  • Mitigation: The choice of starting materials and reaction conditions is critical. Using a pre-functionalized and symmetric starting material can prevent the formation of regioisomers.

3. Hydrolysis of the Trifluoromethyl Group:

  • Description: Under harsh acidic or basic conditions, the trifluoromethyl group can be susceptible to hydrolysis, leading to a carboxylic acid group at that position.

  • Mitigation: Use milder conditions for the final hydrolysis step. Monitor the reaction carefully and avoid prolonged exposure to strong acids or bases.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common issues.

experimental_workflow Start Starting Materials (e.g., Ethyl Trifluoroacetoacetate) Chlorination Chlorination Start->Chlorination Cyclization Cyclization (with Thioacetamide) Chlorination->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Purification Purification (Recrystallization/Chromatography) Hydrolysis->Purification Product 2-Methyl-4-(trifluoromethyl) pyrimidine-5-carboxylic acid Purification->Product

Caption: General synthetic workflow for this compound.

Technical Support Center: Purification of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting

Q1: No crystals are forming after cooling the recrystallization solution. What should I do?

A1: This is a common issue that can arise from several factors:

  • Solution is not saturated: The amount of solvent used may be too high. Try boiling off some of the solvent to concentrate the solution.

  • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. You may need to perform a solvent screen to find a more suitable one.

  • Cooling too rapidly: Rapid cooling can sometimes lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Lack of nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

Q2: The compound oiled out instead of crystallizing. How can I fix this?

A2: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or the solution is supersaturated.

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

  • Allow the solution to cool much more slowly to give the molecules time to orient into a crystal lattice.

  • Consider a different solvent system with a lower boiling point.

Q3: The purity of my compound did not improve significantly after recrystallization. Why?

A3: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent.

  • Perform a second recrystallization using a different solvent system with different polarity.

  • Consider an alternative purification method, such as column chromatography, which separates compounds based on their differential adsorption to a stationary phase.

  • Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.

Column Chromatography Troubleshooting

Q1: I am having difficulty separating my compound from a closely eluting impurity. How can I improve the separation?

A1: To improve the resolution between two closely eluting compounds:

  • Optimize the mobile phase: Try a solvent system with a lower overall polarity to increase the retention time of both compounds, which may allow for better separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective.

  • Use a longer column: A longer column provides more surface area for interaction, which can enhance separation.

  • Decrease the column diameter: A narrower column can lead to sharper peaks and better resolution.

  • Adjust the pH of the mobile phase: Since your compound is a carboxylic acid, adding a small amount of a modifier like acetic acid or formic acid to the mobile phase can suppress its ionization and lead to sharper peaks and potentially better separation from non-acidic impurities.

Q2: My compound is streaking or tailing on the TLC plate and the column. What is the cause and how can I prevent it?

A2: Tailing is often an issue with polar, acidic, or basic compounds on silica gel.

  • Acidic Nature of Silica: Silica gel is slightly acidic and can strongly interact with your carboxylic acid, causing tailing.

  • Solution: Add a small percentage (0.1-1%) of a polar modifier like acetic acid or formic acid to your mobile phase. This will protonate the silanol groups on the silica surface and reduce the strong interaction with your acidic compound, resulting in more symmetrical peaks.

  • Overloading: Applying too much sample to the column can also cause streaking. Ensure you are not exceeding the loading capacity of your column.

Q3: My compound is not eluting from the column. What should I do?

A3: This indicates that your compound is too strongly adsorbed to the stationary phase.

  • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system. For a highly retained acidic compound, a mobile phase containing a small amount of methanol in dichloromethane or ethyl acetate may be necessary.

  • Check for compound stability: It is possible the compound is degrading on the silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if any new spots appear. If it is unstable, consider using a less acidic stationary phase like alumina.

Quantitative Data Summary

The following table provides a hypothetical summary of expected results from the purification of a 10-gram batch of crude this compound. Actual results may vary depending on the initial purity and the specific experimental conditions.

Purification MethodStarting Purity (%)Final Purity (%)Yield (g)Recovery (%)
Recrystallization (Single)8595-977.5 - 8.075 - 80
Recrystallization (Double)85>986.0 - 7.060 - 70
Column Chromatography85>998.0 - 8.580 - 85

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization. A solvent screening should be performed to identify the optimal solvent or solvent pair. Good single solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene. Solvent pairs to consider are ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring on a hot plate until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Procedure:

  • Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A common starting mobile phase is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with the addition of 0.5% acetic acid to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column of appropriate size.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the dissolved sample directly onto the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation of Pure Compound: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Experimental_Workflow_Recrystallization cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Compound solvent Add Hot Solvent crude->solvent dissolved Dissolved Compound solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed cool Slow Cooling impurities_removed->cool crystals Crystal Formation cool->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Experimental_Workflow_Column_Chromatography start Start select_mobile_phase Select Mobile Phase (TLC) start->select_mobile_phase pack_column Pack Column with Silica Gel select_mobile_phase->pack_column load_sample Load Crude Sample pack_column->load_sample elute_column Elute Column & Collect Fractions load_sample->elute_column analyze_fractions Analyze Fractions (TLC) elute_column->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent end_product Pure Product evaporate_solvent->end_product

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting_Logic decision decision issue issue start Purification Attempt issue_node Issue Encountered? start->issue_node no_crystals No Crystals Forming issue_node->no_crystals Yes oiling_out Compound Oiled Out issue_node->oiling_out Yes poor_separation Poor Separation issue_node->poor_separation Yes tailing Peak Tailing issue_node->tailing Yes end Successful Purification issue_node->end No solution1 Concentrate Solution / Add Seed Crystal no_crystals->solution1 solution2 Cool Slowly / Change Solvent oiling_out->solution2 solution3 Optimize Mobile Phase / Longer Column poor_separation->solution3 solution4 Add Acid Modifier to Mobile Phase tailing->solution4

Caption: A logical workflow for troubleshooting common purification issues.

Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis typically involves the condensation of a three-carbon building block with acetamidine. Key starting materials can include ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate or related β-ketoesters. Another approach involves the modification of a pre-existing pyrimidine ring, such as through the hydrolysis of a corresponding ester or the oxidation of a hydroxymethyl group at the C5 position.

Q2: I am observing a low yield of the final product. What are the potential causes?

A2: Low yields in pyrimidine synthesis can stem from several factors.[1] Incomplete reaction, side reactions, and degradation of starting materials or products are common culprits.[1] Suboptimal reaction conditions, such as incorrect temperature, reaction time, or pH, can significantly impact the yield.[2] Additionally, the purity of your starting materials and the choice of solvent can play a crucial role.[1]

Q3: Are there any common side reactions to be aware of during the synthesis?

A3: Yes, several side reactions can occur. One common issue is the formation of regioisomers if the starting materials are not symmetrical. Another possibility is the hydrolysis of the trifluoromethyl group under harsh basic or acidic conditions, although this is generally less common due to the stability of the C-CF3 bond. In reactions involving cyclization, incomplete cyclization can lead to the persistence of intermediate products in the final mixture.[1]

Q4: What purification methods are most effective for this compound?

A4: Purification of the final product, which is a carboxylic acid, can often be achieved by recrystallization from a suitable solvent system. Common solvents for recrystallization of organic acids include ethanol, ethyl acetate, or mixtures of these with hexanes. If impurities are persistent, column chromatography on silica gel may be necessary. The choice of eluent for chromatography will depend on the polarity of the impurities, but a mixture of ethyl acetate and hexanes with a small amount of acetic acid is a good starting point.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used to confirm the structure and purity of this compound. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the chemical structure. High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing purity. Mass spectrometry (MS) will confirm the molecular weight of the compound.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting materials (as determined by TLC or HPLC)1. Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.[2] 2. Insufficient Reaction Time: The reaction may not have reached completion.[1] 3. Poor Quality of Reagents: Impurities in starting materials can inhibit the reaction.1. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress. For some pyrimidine syntheses, reflux conditions are optimal.[2] 2. Extend Reaction Time: Monitor the reaction over a longer period to ensure it has gone to completion. 3. Verify Reagent Purity: Ensure all starting materials are pure and dry. Use freshly distilled solvents.
Formation of multiple products (side reactions)1. Incorrect Stoichiometry: The molar ratio of reactants may be favoring side product formation. 2. Inappropriate Solvent: The solvent may be participating in side reactions or not be suitable for the reaction.1. Adjust Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of one reactant may be beneficial, but this should be determined empirically. 2. Solvent Screening: Test a variety of solvents to find one that maximizes the yield of the desired product. Acetic acid has been shown to be an effective solvent in some pyrimidine syntheses.[2]
Product degradation1. Harsh Reaction Conditions: High temperatures or extreme pH can lead to the decomposition of the product.1. Milder Conditions: Attempt the reaction at a lower temperature for a longer duration. If using a strong acid or base, consider using a milder alternative or a catalytic amount.
Issue 2: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Oily product that does not crystallize1. Presence of Impurities: Impurities can inhibit crystallization. 2. Residual Solvent: Trapped solvent can prevent solidification.1. Chromatographic Purification: Use column chromatography to separate the product from impurities before attempting crystallization. 2. High Vacuum Drying: Dry the product under high vacuum to remove any residual solvent.
Co-elution of impurities during column chromatography1. Inappropriate Solvent System: The chosen eluent may not be providing adequate separation.1. Optimize Eluent: Systematically vary the polarity of your eluent system. Adding a small amount of a modifier like acetic acid can improve the separation of acidic compounds.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

This protocol describes a common method for synthesizing the pyrimidine core, which can then be hydrolyzed to the carboxylic acid.

Materials:

  • Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add acetamidine hydrochloride (1.1 equivalents) and stir the mixture for 15 minutes at room temperature.

  • Add a solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) in anhydrous ethanol dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

  • Lithium hydroxide (or sodium hydroxide)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 - 2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC until all the starting ester is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with a dilute acid (e.g., 1 M HCl).

  • The carboxylic acid product should precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. If an extraction was performed, dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization if necessary.

Visualizations

experimental_workflow cluster_ester_synthesis Ester Synthesis cluster_hydrolysis Hydrolysis start_ester Starting Materials (β-ketoester, Acetamidine) reaction_ester Cyclocondensation (NaOEt, Ethanol, Reflux) start_ester->reaction_ester workup_ester Workup & Purification (Extraction, Chromatography) reaction_ester->workup_ester product_ester Ethyl Ester Intermediate workup_ester->product_ester start_hydrolysis Ethyl Ester Intermediate reaction_hydrolysis Saponification (LiOH, THF/H2O) start_hydrolysis->reaction_hydrolysis workup_hydrolysis Acidification & Isolation (HCl, Filtration/Extraction) reaction_hydrolysis->workup_hydrolysis final_product Final Product (Carboxylic Acid) workup_hydrolysis->final_product

Caption: General experimental workflow for the two-step synthesis.

troubleshooting_yield start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/HPLC) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low side_products Multiple Side Products check_conversion->side_products High optimize_temp Increase Temperature incomplete_conversion->optimize_temp increase_time Increase Reaction Time incomplete_conversion->increase_time check_reagents Check Reagent Purity incomplete_conversion->check_reagents optimize_stoichiometry Optimize Stoichiometry side_products->optimize_stoichiometry solvent_screen Screen Solvents side_products->solvent_screen

Caption: Troubleshooting logic for addressing low reaction yields.

References

Navigating the Scale-Up of Trifluoromethylpyrimidine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the journey of a novel trifluoromethylpyrimidine from the laboratory bench to industrial production is fraught with challenges. The unique properties imparted by the trifluoromethyl group, while beneficial for bioactivity, introduce specific complexities during scale-up. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common issues encountered during the large-scale synthesis of these valuable compounds.

Troubleshooting Guides

The transition from small-scale laboratory batches to pilot plant or industrial production often reveals issues that were not apparent in the initial stages of synthesis. Below are common problems encountered during the scale-up of trifluoromethylpyrimidine synthesis, along with their potential causes and recommended solutions.

Issue 1: Uncontrolled Exothermic Reactions and Thermal Runaway

The introduction of the highly electronegative trifluoromethyl group can significantly influence the electronics of the pyrimidine ring, often leading to highly exothermic reactions, particularly during cyclization or substitution steps. What is manageable in a small flask can become a serious safety hazard in a large reactor due to the decrease in the surface-area-to-volume ratio, which limits efficient heat dissipation.

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature.

  • Pressure buildup in the reactor.

  • Off-gassing and fuming.

  • Discoloration of the reaction mixture, indicating decomposition.

Troubleshooting Workflow for Exotherm Control:

exotherm_troubleshooting start Uncontrolled Exotherm Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Maximize Reactor Cooling stop_addition->max_cooling monitor Monitor Temperature and Pressure max_cooling->monitor stable Temperature Stabilized? monitor->stable quench Initiate Emergency Quench Protocol stable->quench No investigate Investigate Root Cause stable->investigate Yes quench->investigate re_evaluate Re-evaluate Process Parameters: - Addition Rate - Concentration - Cooling Capacity investigate->re_evaluate calorimetry Conduct Reaction Calorimetry Studies investigate->calorimetry

Troubleshooting workflow for managing uncontrolled exothermic reactions.

Detailed Solutions:

Possible Cause Suggested Solution
Reagent Addition Rate Too High Reduce the addition rate of the limiting reagent. For highly exothermic steps, consider a semi-batch process where the reagent is added portion-wise, allowing the cooling system to manage the heat evolution at each stage.
Inadequate Heat Transfer Ensure the reactor's cooling system is appropriately sized for the reaction's thermal load. Verify that the heat transfer fluid is at the correct temperature and flow rate. For larger reactors, consider internal cooling coils in addition to a jacketed vessel.
High Reactant Concentration Dilute the reaction mixture. While this may increase solvent usage and vessel occupancy, it can be a critical step in controlling the reaction rate and subsequent heat generation.
Poor Mixing Inefficient mixing can lead to localized "hot spots" where the reaction proceeds much faster than in the bulk solution. Optimize the agitator speed and design to ensure good circulation and heat distribution throughout the reactor.
Issue 2: Decreased Yield and Increased Impurity Formation

A common observation during scale-up is a drop in yield and the appearance of new or increased levels of impurities. This can be due to a combination of factors including longer reaction times, localized temperature gradients, and changes in mixing dynamics. In the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine from uracil, for instance, a new unknown impurity was identified during a scaled-up process, necessitating additional purification steps[1].

Logical Relationship of Factors Affecting Yield and Purity:

yield_purity_factors scale_up Scale-Up heat_transfer Inefficient Heat Transfer scale_up->heat_transfer mixing Poor Mixing scale_up->mixing addition_rate Suboptimal Reagent Addition scale_up->addition_rate hot_spots Localized Hot Spots heat_transfer->hot_spots mixing->hot_spots side_reactions Increased Side Reactions addition_rate->side_reactions hot_spots->side_reactions degradation Product/Reagent Degradation hot_spots->degradation low_yield Decreased Yield side_reactions->low_yield impurities Increased Impurities side_reactions->impurities degradation->low_yield degradation->impurities

Factors influencing yield and purity during scale-up.

Troubleshooting and Optimization Strategies:

Problem Possible Cause Suggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature cautiously, monitoring for impurity formation. Ensure catalyst (if used) is not deactivated at the larger scale.
Steric hindranceFor sterically hindered substrates, a higher reaction temperature or a more active catalyst may be required.
Product isolation issuesRe-evaluate the work-up and isolation procedures for the larger volume. A solvent system that was effective for precipitation at a small scale might not be optimal for handling larger volumes.
Increased Impurities Side reactions due to temperature gradientsImprove mixing and heat transfer to maintain a uniform temperature profile.
Polymerization of starting materialsFor aldehydes or other reactive species prone to polymerization under acidic or basic conditions, use a milder catalyst or add the reagent slowly to the reaction mixture.
Insoluble intermediatesChange the solvent system to one with better solubilizing power for all reaction components and intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl group so challenging during scale-up?

The trifluoromethyl group is a strong electron-withdrawing group. This property can significantly increase the acidity of adjacent protons and activate the pyrimidine ring for nucleophilic attack, leading to faster and more exothermic reactions. It can also influence the stability of intermediates and byproducts, sometimes leading to unexpected side reactions that are not observed at the lab scale.

Q2: How can I effectively purify trifluoromethylpyrimidines at an industrial scale?

While column chromatography is a common purification method in the laboratory, it is often not practical for large-scale production. Alternative purification strategies for industrial-scale operations include:

  • Crystallization: This is one of the most cost-effective methods for purifying solid compounds. Careful selection of the solvent system is crucial to achieve high purity and yield.

  • Distillation: For liquid trifluoromethylpyrimidines, fractional distillation under reduced pressure can be an effective purification method.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities.

Q3: What are the key safety considerations for the large-scale synthesis of trifluoromethylpyrimidines?

  • Exotherm Management: As discussed, this is a primary concern. A thorough understanding of the reaction's thermal profile through reaction calorimetry is essential before attempting a large-scale synthesis.

  • Reagent Handling: Many reagents used in these syntheses, such as phosphorus oxychloride (POCl₃), are highly corrosive and react violently with water. Ensure all equipment is dry and appropriate personal protective equipment (PPE) is used.

  • Pressure Management: Be aware of potential off-gassing, especially in exothermic reactions or when using volatile reagents. Ensure the reactor is equipped with an adequate pressure relief system.

  • Waste Disposal: The synthesis of fluorinated compounds can generate hazardous waste. All waste streams should be handled and disposed of in accordance with local environmental regulations.

Experimental Protocols

The following are generalized, multi-step protocols for the synthesis of trifluoromethylpyrimidine derivatives, with considerations for scale-up. These should be adapted and optimized for specific target molecules and equipment.

Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

This protocol is based on a common synthetic route involving cyclization followed by chlorination[2].

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

  • Reactor Setup: In a suitable jacketed glass-lined reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and acetic acid.

  • Reagent Addition: Add urea (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture. The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-hydroxy-4-(trifluoromethyl)pyrimidine.

Step 2: Chlorination to 2-Chloro-4-(trifluoromethyl)pyrimidine

  • Reactor Setup: In a clean, dry, and inerted reactor, charge 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq).

  • Reagent Addition: Under controlled conditions, slowly add phosphorus oxychloride (POCl₃) (5.0 eq). This reaction is exothermic and may generate HCl gas, so ensure proper venting and scrubbing.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring for completion.

  • Work-up: Cool the reaction mixture and carefully quench by slowly adding it to ice water. The product will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Synthesis of a Trifluoromethyl Pyrimidine Derivative Bearing an Amide Moiety

This protocol describes a four-step synthesis to obtain a more complex trifluoromethyl pyrimidine derivative[3].

Step 1-3: Synthesis of the Key Amine Intermediate

These steps typically involve the initial synthesis of a substituted trifluoromethylpyrimidine, followed by functionalization to introduce an amine group. The specific reactions will vary depending on the desired final product but often involve nucleophilic substitution reactions.

Step 4: Amide Coupling

  • Reactor Setup: In a suitable reactor, dissolve the key amine intermediate (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of dimethylaminopyridine (DMAP) in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq) portion-wise, maintaining the temperature below 25°C.

  • Reaction: Stir the reaction mixture at room temperature for 10-16 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or other suitable methods.

Data Presentation

While specific quantitative data for the scale-up of a single trifluoromethylpyrimidine derivative is not extensively available in the public domain, the following table illustrates a hypothetical, yet realistic, comparison of key parameters between lab-scale and pilot-plant scale synthesis. This is based on the common challenges and outcomes reported in process development literature.

Table 1: Hypothetical Comparison of Lab-Scale vs. Pilot-Plant Scale Synthesis of a Trifluoromethylpyrimidine Derivative

ParameterLab Scale (100 g)Pilot Plant Scale (10 kg)Rationale for Change
Yield 85%75%Inefficient heat transfer and mixing at a larger scale can lead to increased side reactions and product degradation.
Reaction Time 6 hours10 hoursSlower reagent addition rates are often necessary to control exotherms in larger reactors.
Key Impurity A 0.5%2.5%Localized hot spots can promote the formation of specific byproducts.
New Impurity B Not Detected1.0%Longer reaction times and higher temperatures can lead to the formation of new, unexpected impurities.
Solvent Volume 1 L120 LIncreased dilution may be required to manage heat and maintain stirrability.
Stirring Speed 300 RPM100 RPMThe relationship between stirring speed and mixing efficiency is not linear and depends on the reactor geometry and impeller type.
Cooling Method Ice BathJacketed Reactor with ChillerPassive cooling is insufficient for large-scale exothermic reactions.

This technical support center provides a foundational understanding of the challenges and strategies associated with the scale-up of trifluoromethylpyrimidine synthesis. Successful scale-up requires a thorough understanding of the reaction chemistry, careful process optimization, and a strong emphasis on safety. By anticipating and addressing the issues outlined above, researchers and production chemists can more effectively transition these important molecules from the lab to industrial production.

References

avoiding impurities in the synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common impurities during the synthesis of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities in pyrimidine synthesis?

A1: Common impurities in pyrimidine synthesis, particularly in widely used methods like the Biginelli and Pinner reactions, include:

  • Hantzsch-type 1,4-dihydropyridines (DHPs): These fluorescent byproducts can form as a competing reaction to the desired dihydropyrimidinone (DHPM) in the Biginelli reaction.[1][2]

  • N-acylureas: These impurities can arise from a competing reaction between the β-ketoester and urea in the Biginelli reaction, complicating purification.

  • Unreacted Starting Materials: Incomplete conversion can lead to the presence of aldehydes, β-ketoesters, or urea/amidine in the final product.[1]

  • Self-condensation Products: Aldehyd or β-dicarbonyl self-condensation can occur, especially with aliphatic aldehydes.

  • Open-chain Intermediates: Incomplete cyclization can result in the isolation of uncyclized ureide or amidine intermediates.

  • Regioisomers: In the synthesis of substituted pyrimidines, the formation of multiple isomers can occur if the reaction lacks regioselectivity.

Q2: How does starting material purity affect the outcome of my pyrimidine synthesis?

A2: The purity of your starting materials is critical and directly impacts the reaction's success. Impurities in reactants such as the aldehyde, β-ketoester, or urea can inhibit the reaction, lead to the formation of unwanted side products, and ultimately lower the yield of the desired pyrimidine derivative.[1] It is crucial to use high-purity reagents to ensure reproducible and clean reaction profiles.

Q3: What are the key reaction parameters to control to minimize impurity formation?

A3: Several key parameters must be carefully controlled:

  • Temperature: Reaction temperature can significantly influence the reaction pathway. For instance, higher temperatures in the Biginelli reaction can favor the formation of the Hantzsch dihydropyridine byproduct.[1][2]

  • Catalyst: The choice of catalyst (Brønsted or Lewis acid) and its concentration can affect reaction rate and selectivity.[1] Screening different catalysts may be necessary to optimize for your specific substrates.

  • Solvent: The polarity of the solvent can impact reactant solubility and reaction rates. Experimenting with different solvents or even solvent-free conditions can improve outcomes.

  • Stoichiometry: The molar ratio of reactants is crucial. For example, a slight excess of urea in the Biginelli reaction can sometimes improve yields, but a large excess may lead to byproduct formation.

  • pH: The pH of the reaction medium can be critical, especially in reactions involving acid or base catalysts. Maintaining the optimal pH can prevent the degradation of reactants and products and suppress side reactions.

Troubleshooting Guides

Issue 1: Formation of a Fluorescent Byproduct in the Biginelli Reaction

Symptoms:

  • The isolated product exhibits fluorescence under UV light.

  • NMR and mass spectrometry data are inconsistent with the desired dihydropyrimidinone (DHPM).

Probable Cause: The formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct is the most common cause of fluorescence. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be generated from the decomposition of urea at elevated temperatures.[1][2]

Solutions:

  • Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct as the Hantzsch pathway is often favored at higher temperatures.[2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]

Issue 2: Low Yield and Presence of Unreacted Starting Materials

Symptoms:

  • Low isolated yield of the desired pyrimidine derivative.

  • TLC or HPLC analysis shows significant amounts of unreacted aldehyde, β-ketoester, or urea/amidine.

Probable Cause: Low conversion can be attributed to several factors including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1]

Solutions:

  • Catalyst Activity: Ensure your catalyst is active. If using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm the concentration is appropriate.[1]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.

Issue 3: Difficulty in Purification due to N-Acylurea Byproducts in Biginelli Reaction

Symptoms:

  • The crude product is difficult to purify by recrystallization.

  • NMR and mass spectrometry suggest the presence of a byproduct containing both the β-ketoester and urea fragments, but not the aldehyde.

Probable Cause: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.

Solutions:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product. Careful screening of recrystallization solvents is crucial.

Data Presentation

Table 1: Effect of Temperature on the Yield of Dihydropyrimidinone (DHPM) vs. Hantzsch Dihydropyridine (DHP) in a Model Biginelli Reaction.

Temperature (°C)DHPM Yield (%)DHP Yield (%)
25 (Room Temp.)85< 5
60908
807518
1006035

Note: Data is representative and compiled from various sources. Actual yields may vary depending on specific substrates, catalyst, and reaction time.

Table 2: Influence of Urea Stoichiometry on N-Acylurea Byproduct Formation in a Model Biginelli Reaction.

Aldehyde:β-Ketoester:Urea RatioDesired Product Yield (%)N-Acylurea Byproduct (%)
1:1:1755
1:1:1.5923
1:1:2889
1:1:38015

Note: Data is representative. The optimal stoichiometry may vary.

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction to Minimize Impurities
  • Reactant Preparation: To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and a suitable catalyst (e.g., 10 mol% of a Lewis acid like Yb(OTf)₃).

  • Solvent Addition: Add a minimal amount of a suitable solvent (e.g., ethanol or acetonitrile) or perform the reaction under solvent-free conditions.

  • Urea Addition: Add urea (1.5 mmol) to the mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 60 °C) and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, filter and wash with a cold solvent (e.g., ethanol). If no solid forms, concentrate the mixture under reduced pressure and purify the residue.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for HPLC Analysis of a Biginelli Reaction Mixture
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample.

    • Identify and quantify the peaks corresponding to the starting materials, the desired product, and any major byproducts by comparing their retention times with those of pure standards.

Visualizations

G cluster_0 Troubleshooting Low Yield start Low Yield of Pyrimidine Derivative check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions pure_materials Use High-Purity Starting Materials check_purity->pure_materials Impurities Found monitor_reaction Monitor Reaction by TLC/HPLC check_conditions->monitor_reaction optimize_catalyst Optimize Catalyst Loading/ Change Catalyst monitor_reaction->optimize_catalyst Incomplete Conversion optimize_temp_time Adjust Temperature/ Reaction Time monitor_reaction->optimize_temp_time Slow Reaction optimized_conditions Run Under Optimized Conditions optimize_catalyst->optimized_conditions optimize_temp_time->optimized_conditions

Caption: Troubleshooting workflow for low yield in pyrimidine synthesis.

G cluster_1 Biginelli vs. Hantzsch Pathway reactants Aldehyde + β-Ketoester + Urea intermediate_biginelli Aza-Ene Intermediate reactants->intermediate_biginelli Lewis/Brønsted Acid ammonia Urea Decomposition (High Temp) -> NH3 reactants->ammonia intermediate_hantzsch Enamine Intermediate reactants->intermediate_hantzsch Aldehyde + 2x β-Ketoester product_biginelli Dihydropyrimidinone (DHPM) (Desired Product) intermediate_biginelli->product_biginelli Cyclization ammonia->intermediate_hantzsch product_hantzsch 1,4-Dihydropyridine (DHP) (Byproduct) intermediate_hantzsch->product_hantzsch Cyclization

Caption: Competing reaction pathways in the Biginelli synthesis.

G cluster_2 Experimental Workflow for Impurity Analysis start Crude Reaction Mixture sample_prep Sample Preparation (Dilution & Filtration) start->sample_prep hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) sample_prep->hplc_analysis peak_identification Peak Identification (Retention Time Comparison) hplc_analysis->peak_identification quantification Quantification (Peak Area Integration) peak_identification->quantification result Purity Profile (Product vs. Impurities) quantification->result

Caption: Workflow for the analysis of impurities in pyrimidine synthesis.

References

stability issues with 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The acidity or basicity of the solution can catalyze degradation reactions such as hydrolysis or decarboxylation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1] For optimal storage, a temperature of 2-8°C is recommended.[2][3]

  • Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.[1][4] It is advisable to store solutions in light-resistant containers.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can potentially lead to oxidative degradation of the molecule.[1]

  • Solvent: The choice of solvent can impact solubility and stability. While slightly soluble in water[2], the use of organic co-solvents may be necessary. The reactivity of the solvent itself should be considered.

Q2: What are the potential degradation pathways for this compound in solution?

A2: Based on the structure of this compound, two primary degradation pathways are plausible:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is a known degradation route for pyrimidine carboxylic acids.[5][6] This reaction can be influenced by factors such as pH and temperature. Electron-withdrawing groups, like the trifluoromethyl group, can influence the rate of decarboxylation.[7]

  • Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl group, while generally stable[8][9], can undergo hydrolysis under certain conditions (e.g., strong basic or acidic conditions) to form a carboxylic acid.

Q3: Are there any known incompatibilities with common laboratory reagents or solvents?

A3: Specific incompatibility data for this compound is limited. However, based on general chemical principles, it is advisable to avoid:

  • Strong oxidizing agents: These could potentially react with the pyrimidine ring or the methyl group.

  • Strong bases: These may facilitate the hydrolysis of the trifluoromethyl group or promote decarboxylation.

  • Reactive nucleophiles: These could potentially substitute the trifluoromethyl group, although this is generally a difficult reaction.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure maximum stability, solutions should be:

  • Stored at 2-8°C.[2][3]

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Stored under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.

  • Prepared fresh whenever possible. If long-term storage is necessary, consider storing aliquots at -20°C or below, depending on the solvent's freezing point.

Troubleshooting Guides

Issue 1: Loss of potency or unexpected results over time.

Possible Cause Troubleshooting Step
Chemical Degradation 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (2-8°C) and protected from light. 2. pH Check: Measure the pH of the solution. If it has shifted, it may indicate degradation or interaction with the storage vessel. 3. Analytical Confirmation: Use an analytical technique like HPLC to assess the purity of the solution and identify any degradation products.
Solvent Evaporation 1. Check Container Seal: Ensure the container is tightly sealed to prevent solvent evaporation, which would increase the concentration of the compound. 2. Re-dissolve: If evaporation is suspected, gently warm the solution (if thermally stable) to re-dissolve any precipitate and verify the concentration.

Issue 2: Change in color or appearance of the solution.

Possible Cause Troubleshooting Step
Degradation 1. Visual Inspection: Note the color and presence of any precipitate. A change from a pale yellow or colorless solution may indicate degradation.[2] 2. Analytical Analysis: Use HPLC or LC-MS to identify the impurities that may be causing the color change.
Contamination 1. Review Handling Procedures: Ensure proper aseptic techniques were used during preparation to prevent microbial contamination. 2. Filter Sterilization: If appropriate for the application, filter the solution through a 0.22 µm filter to remove any particulate matter or microbial contamination.

Issue 3: Poor solubility or precipitation.

Possible Cause Troubleshooting Step
Low Intrinsic Solubility 1. Solvent Selection: The compound is slightly soluble in water.[2] Consider using a co-solvent such as DMSO, DMF, or ethanol to increase solubility. 2. pH Adjustment: The solubility of carboxylic acids is often pH-dependent. Adjusting the pH to be above the pKa (predicted to be around 1.96-2.23)[2] will deprotonate the carboxylic acid and may increase aqueous solubility.
Temperature Effects 1. Gentle Warming: Gently warm the solution to aid dissolution. However, be cautious of potential thermal degradation. 2. Sonication: Use an ultrasonic bath to help dissolve the compound.

Data Presentation

Table 1: Stability of this compound in Solution (Template)

This table is a template for researchers to record their own stability data.

Condition Solvent Concentration (mM) Time Point % Remaining Compound Degradation Products Identified
25°C, LightPBS (pH 7.4)10 h100%-
24 h
48 h
40°C, DarkAcetonitrile10 h100%-
24 h
48 h
4°C, DarkDMSO100 h100%-
1 week
1 month

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general HPLC method to assess the stability of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • A typical gradient might be: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. The gradient should be optimized to achieve good separation of the parent compound from any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation:

    • Dilute the solution of this compound to a suitable concentration (e.g., 10-100 µg/mL) with the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stability Incubation cluster_analysis Analysis start Prepare stock solution of This compound aliquot Aliquot into separate vials for each condition (pH, temp, light) start->aliquot conditions Incubate at specified conditions aliquot->conditions sampling Withdraw samples at defined time points (t=0, 24h, 48h, etc.) conditions->sampling hplc Analyze by HPLC-UV/MS sampling->hplc data Quantify parent compound and identify degradants hplc->data report Report stability data data->report degradation_pathway cluster_decarboxylation Decarboxylation cluster_hydrolysis Hydrolysis parent This compound decarboxylated 2-methyl-4-(trifluoromethyl)pyrimidine parent->decarboxylated Heat, pH hydrolyzed 2-methyl-5-carboxypyrimidine-4-carboxylic acid parent->hydrolyzed Strong Acid/Base co2 CO2

References

Technical Support Center: Analysis of Trifluoromethylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for trifluoromethylpyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for characterizing trifluoromethylpyrimidine compounds?

A1: The primary analytical methods for the structural elucidation and quantification of trifluoromethylpyrimidine derivatives include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1] ¹H, ¹³C, and ¹⁹F NMR are used to determine the chemical structure, while High-Resolution Mass Spectrometry (HRMS) helps confirm the elemental composition and exact mass.[1] HPLC is widely used for separation and quantification.

Q2: Why is ¹⁹F NMR particularly useful for analyzing these compounds?

A2: ¹⁹F NMR is highly effective for analyzing trifluoromethylpyrimidine compounds due to several key advantages. The ¹⁹F nucleus has a high natural abundance (100%) and a high gyromagnetic ratio, making it a very sensitive nucleus for NMR detection.[2][3] Additionally, ¹⁹F NMR offers a wide range of chemical shifts, which minimizes the likelihood of signal overlap, a common issue in ¹H NMR.[2][3] This wide dispersion allows for the clear resolution of signals from different fluorine environments within a molecule.

Q3: What are some common challenges encountered during the HPLC analysis of trifluoromethylpyrimidine compounds?

A3: Researchers may face challenges such as poor peak shape, retention time variability, and inadequate resolution. Poor peak shape can be caused by the injection of the sample in a strong solvent when a weaker mobile phase is used.[4] Retention time drift can be due to poor temperature control, incorrect mobile phase composition, or insufficient column equilibration.[5] For fluorinated compounds, traditional C8 and C18 columns might sometimes provide insufficient selectivity, leading to co-elution of closely related compounds.[6]

Q4: What kind of fragmentation patterns can be expected for trifluoromethylpyrimidine compounds in LC-MS/MS analysis?

A4: While specific fragmentation patterns are structure-dependent, some general trends for trifluoromethyl-substituted heterocycles have been observed. The detachment of difluorocarbene (CF₂) from the trifluoromethyl group is a possible fragmentation pathway.[4] For other fluorinated compounds, in-source fragmentation can lead to neutral losses, such as the loss of CO₂HF.[7] Understanding these potential fragmentation pathways is crucial for accurate structural elucidation.

Troubleshooting Guides

HPLC Method Refinement
Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Interaction of the basic pyrimidine ring with residual silanols on the silica-based column.Use a mobile phase with a modifier, such as a small amount of a basic compound, or increase the buffer strength. Consider using a higher coverage column packing.[8]
Sample solvent is too strong compared to the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.[4]
Variable Retention Times Fluctuations in column temperature.Use a column oven to maintain a constant and controlled temperature.[5]
Inconsistent mobile phase composition.Ensure mobile phase components are thoroughly mixed and degassed. If using a gradient, check that the pumping system is delivering the correct composition.[5][9]
Column not properly equilibrated.Increase the column equilibration time between runs, especially after changing the mobile phase composition.[5]
Poor Resolution of Analytes Insufficient selectivity of the stationary phase.Consider using a fluorinated stationary phase (e.g., F-column), which can offer different selectivity compared to traditional C8 or C18 columns for fluorinated compounds.[6][8]
Mobile phase composition is not optimal.Adjust the organic modifier-to-aqueous ratio or try a different organic solvent (e.g., acetonitrile vs. methanol).
NMR Spectroscopy Issues
Problem Possible Cause Recommended Solution
Broad NMR Signals Presence of paramagnetic impurities.Treat the sample with a chelating agent or pass it through a small plug of silica gel.
Chemical exchange or dynamic processes.Acquire spectra at different temperatures to see if the signals sharpen or coalesce.
Difficulty in Signal Assignment Overlapping signals in the ¹H NMR spectrum.Utilize 2D NMR techniques such as COSY and HMBC to establish connectivity between protons and carbons.[10]
Ambiguous assignment of signals in the pyrimidine ring.Compare the observed chemical shifts with those of known, structurally similar compounds. The introduction of aza groups (nitrogen atoms) in the ring can influence ring currents and π-electron densities, affecting chemical shifts.[11]
Inaccurate Integrals in ¹⁹F NMR Insufficient relaxation delay.To achieve high accuracy in quantification (around ±1%), increase the relaxation delay to at least five times the longitudinal relaxation time (T₁) of the fluorine signals of interest.[3]

Experimental Protocols

General Sample Preparation for HPLC-MS Analysis

This protocol outlines a generic procedure for preparing a trifluoromethylpyrimidine compound for analysis from a solid form.

  • Stock Solution Preparation: Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to make a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to create a working solution at the desired concentration for injection (e.g., 10 µg/mL).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the HPLC system.[1]

  • Injection: Inject the filtered sample into the HPLC-MS system.

Generic Reversed-Phase HPLC Method

This protocol provides a starting point for developing an HPLC method for the separation of trifluoromethylpyrimidine compounds.

  • Column: C18, 2.1 x 50 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over a set time (e.g., 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and/or mass spectrometry.

¹⁹F NMR Sample Preparation and Acquisition

This protocol describes the preparation of a sample for ¹⁹F NMR analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the trifluoromethylpyrimidine compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard containing fluorine (e.g., trifluoroacetic acid) can be added.[11]

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum on a spectrometer equipped with a fluorine probe. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. For quantitative measurements, ensure the relaxation delay is sufficient for complete relaxation of the fluorine nuclei.[3]

Visualizations

experimental_workflow General Analytical Workflow for Trifluoromethylpyrimidine Compounds cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation start Start with Compound dissolve Dissolve in Suitable Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample (0.22 µm) dilute->filter hplc HPLC Separation filter->hplc Inject nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) filter->nmr Analyze ms Mass Spectrometry (MS/MS) hplc->ms purity Purity Assessment (HPLC) hplc->purity structure_ms Structural Confirmation (MS) ms->structure_ms structure_nmr Detailed Structure Elucidation (NMR) nmr->structure_nmr troubleshooting_workflow HPLC Troubleshooting Logic action_node action_node start Poor Chromatographic Result peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Drift? peak_shape->retention No action_node_solvent Check Sample Solvent vs. Mobile Phase peak_shape->action_node_solvent Yes resolution Poor Resolution? retention->resolution No action_node_temp Check/Set Column Temperature retention->action_node_temp Yes action_node_phase Optimize Mobile Phase Gradient resolution->action_node_phase Yes end Consult Instrument Manual resolution->end No action_node_modifier Add Mobile Phase Modifier action_node_solvent->action_node_modifier Solvent OK action_node_equilibrate Increase Equilibration Time action_node_temp->action_node_equilibrate Temp OK action_node_column Consider Fluorinated Column action_node_phase->action_node_column Gradient OK

References

overcoming poor solubility of pyrimidine carboxylic acids in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of poor solubility of pyrimidine carboxylic acids in experimental assays.

Troubleshooting Guide

This guide provides step-by-step solutions to specific problems you might encounter during your experiments.

Issue 1: Your compound precipitates immediately when diluted from a DMSO stock into an aqueous assay buffer.

This is a common problem known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous medium where its solubility is much lower.[1] This can lead to inaccurate data and misleading structure-activity relationships (SAR).[1]

Troubleshooting Workflow

G cluster_0 Phase 1: Initial Observation & Immediate Checks cluster_1 Phase 2: Simple Mitigation Strategies cluster_2 Phase 3: Formulation & Buffer Modification cluster_3 Phase 4: Advanced Solutions start Precipitation Observed in Assay Well check_dmso Verify Final DMSO Concentration (Target: <1%, ideally <0.5%) start->check_dmso check_conc Review Final Compound Concentration (Is it above the suspected aqueous solubility limit?) check_dmso->check_conc check_stock Visually Inspect DMSO Stock (Any signs of precipitation before dilution?) check_conc->check_stock serial_dilution Perform Serial Dilution in Assay Buffer (Instead of a single large dilution step) check_stock->serial_dilution If stock is clear lower_conc Lower Final Compound Concentration serial_dilution->lower_conc mix Increase Mixing Energy (Vortex/sonicate during dilution) lower_conc->mix cosolvents Use Co-solvents (e.g., PEG-400, ethanol) mix->cosolvents If precipitation persists surfactants Add Surfactants (Biochemical Assays) (e.g., Tween-20, Triton X-100) cosolvents->surfactants ph_adjust Adjust Buffer pH (For ionizable compounds) surfactants->ph_adjust solubilizers Use Solubilizers (e.g., Cyclodextrins) ph_adjust->solubilizers measure_sol Formally Measure Kinetic Solubility solubilizers->measure_sol If still unresolved prodrug Consider Prodrug Strategy measure_sol->prodrug

Issue 2: You observe a shallow or inconsistent dose-response curve.

This issue often indicates that the effective concentration of your compound in the assay is not what you expect, likely due to precipitation or aggregation at higher concentrations.[2]

Troubleshooting Steps

  • Assess Solubility Visually: Carefully inspect the wells of your assay plate for any signs of cloudiness or precipitate, especially at the highest concentrations.[2]

  • Perform a Formal Solubility Test: Conduct a kinetic solubility assay in your specific assay buffer to determine the concentration at which the compound begins to precipitate (see Protocol 3).

  • Run a Compound-Only Control: To rule out assay interference, run a control with the pyrimidine compound in the assay buffer without the biological target. This can help identify issues like intrinsic fluorescence or absorbance of the compound itself.[2]

  • Consider a Different Assay Readout: If compound interference is a persistent problem, switching to a different detection method (e.g., from fluorescence to luminescence) may be necessary.[2]

Issue 3: Your stock solution in DMSO is hazy or contains visible particles.

The quality of your stock solution is critical for reproducible results.

Troubleshooting Steps

  • Use High-Quality, Anhydrous DMSO: Water in DMSO can significantly reduce the solubility of some compounds and may also contribute to degradation.[2] It is recommended to use newly opened or properly stored anhydrous DMSO.[3]

  • Aid Dissolution: If a compound is difficult to dissolve, gentle warming and/or sonication can be used to aid the process.[3]

  • Filter the Stock: If particulates remain after dissolution attempts, filter the stock solution through a 0.22 µm syringe filter to remove undissolved material. Note that this means your final stock concentration will be lower than calculated and should be re-determined if possible.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for dissolving pyrimidine carboxylic acids?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective initial solvent for most pyrimidine carboxylic acids due to its strong solubilizing power.[4][5] Other organic solvents like ethanol and dimethylformamide (DMF) can also be used.[4][5] However, solubility can vary significantly between compounds and solvents.

Data Presentation: Solubility of Pyrimidine-4-Carboxylic Acid
SolventApproximate Solubility (mg/mL)Reference
DMSO100 mg/mL (requires ultrasonic)[3]
20 mg/mL[4]
Dimethylformamide (DMF)2 mg/mL[4]
Ethanol0.25 mg/mL[4]
PBS (pH 7.2)~1 mg/mL[4]

Q2: How can I improve the aqueous solubility of my pyrimidine carboxylic acid in the assay buffer?

A2: Several strategies can be employed, often in combination, to enhance aqueous solubility.

  • pH Adjustment: Since these are carboxylic acids, increasing the pH of the assay buffer will deprotonate the acidic group, forming a more soluble carboxylate salt.[6] For a typical carboxylic acid, increasing the pH to a value 1-2 units above its pKa can dramatically increase solubility.[7][8]

  • Use of Co-solvents: Water-miscible organic solvents, known as co-solvents, can be included in the final assay buffer to increase the solubility of hydrophobic compounds.[9] Common examples include polyethylene glycol (PEG300, PEG400) and glycerol.[3][9]

  • Addition of Surfactants (for biochemical assays): Non-ionic surfactants like Tween-80 or Triton X-100 can form micelles that encapsulate and solubilize poorly soluble compounds.[3][9] This approach is generally reserved for biochemical, not cell-based, assays due to potential cytotoxicity.

  • Use of Solubilizers: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[1][10]

  • Salt Formation: Synthesizing or purchasing the compound as a salt (e.g., sodium or potassium salt) is a well-established method for improving the aqueous solubility and dissolution rate of acidic drugs.[11]

G cluster_0 Low pH (Acidic Buffer) cluster_1 High pH (Basic Buffer) Neutral R-COOH (Protonated Form) Less Soluble Ionized R-COO⁻ + H⁺ (Deprotonated Form) More Soluble Neutral->Ionized Increase pH Ionized->Neutral Decrease pH

Data Presentation: Example Co-solvent Formulations for In Vivo Studies
Formulation ComponentPercentage (%)PurposeReference
Formulation 1 [3]
DMSO10%Initial Solvent
PEG30040%Co-solvent
Tween-805%Surfactant/Emulsifier
Saline45%Vehicle
Formulation 2 [3]
DMSO10%Initial Solvent
Corn Oil90%Lipid Vehicle

Q3: What is the maximum acceptable DMSO concentration in my assay?

A3: The final concentration of DMSO should be kept as low as possible to avoid artifacts.

  • Cell-Based Assays: The final DMSO concentration should ideally be below 0.5% and must almost always be under 1%.[1] Higher concentrations can be cytotoxic and interfere with biological processes.[1]

  • Biochemical Assays: While often more tolerant than cells, it is still best practice to keep the DMSO concentration below 1% to avoid effects on protein structure or enzyme kinetics.

Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test wells, to account for any solvent-induced effects.[1]

Q4: My compound appears to degrade in the DMSO stock solution over time. What should I do?

A4: Some pyrimidine derivatives can be unstable in DMSO, undergoing oxidation or other reactions.[2]

  • Prepare Fresh Solutions: The best practice is to prepare fresh stock solutions for each experiment from a solid, powdered form of the compound.

  • Proper Storage: If you must store stock solutions, aliquot them into single-use volumes and store them at -20°C or -80°C in tightly sealed containers to minimize freeze-thaw cycles and exposure to moisture.

  • Use Anhydrous DMSO: The presence of water can accelerate the degradation of certain compounds.[2]

  • Protect from Light: Some pyrimidine rings can undergo photolytic decomposition, so it is advisable to protect stock solutions from light by using amber vials.[12]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard procedure for dissolving your compound to create a primary stock solution.

  • Weigh Compound: Accurately weigh a precise amount of the pyrimidine carboxylic acid powder into a sterile, appropriate-sized glass vial.

  • Add Solvent: Add the required volume of high-quality, anhydrous DMSO to achieve the desired high concentration (e.g., 10-100 mM). Use newly opened DMSO for best results.[3]

  • Promote Dissolution: Vortex the vial vigorously. If the compound does not fully dissolve, use an ultrasonic bath for 5-15 minutes.[3] Gentle warming (e.g., to 37°C) can also be applied if the compound is thermally stable.

  • Visual Inspection: Ensure the final solution is clear and free of any visible particulates.

  • Storage: If not for immediate use, store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Compound Working Solutions for Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous assay buffer. The key is to avoid a large, single dilution step.[1]

G cluster_0 Step 1: High-Conc Stock cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Serial Dilutions cluster_3 Step 4: Add to Assay stock 10 mM Stock in 100% DMSO intermediate 100 µM Intermediate Solution in Assay Buffer (Final DMSO: 1%) stock->intermediate 1:100 dilution final Perform Serial Dilutions in Assay Buffer (e.g., 100 µM -> 0.1 µM) (DMSO constant at 1%) intermediate->final Dilute further assay Add to Assay Wells (Final DMSO <1%) final->assay

  • Prepare High-Concentration Stock: Start with a 10 mM stock solution of your compound in 100% DMSO, prepared as described in Protocol 1.

  • Create an Intermediate Solution: Prepare an intermediate dilution of your highest desired assay concentration. For example, to achieve a top concentration of 100 µM in the assay, dilute the 10 mM stock 1:100 into the final assay buffer. This creates a 100 µM intermediate solution with a DMSO concentration of 1%.

  • Perform Serial Dilutions: Use the 100 µM intermediate solution to perform your serial dilutions directly in the assay buffer. This ensures the DMSO concentration remains constant and low across all final concentrations.[1]

  • Add to Assay: Add the final serially diluted compound solutions to the assay wells. Ensure the final DMSO concentration in the well (after adding all reagents) remains below the acceptable limit (e.g., <1%).

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution.[1]

Protocol 3: Kinetic Solubility Assessment using Turbidimetry

This protocol provides a method to determine the concentration at which your compound precipitates in a specific buffer.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrimidine carboxylic acid in 100% DMSO.

  • Serial Dilution in DMSO: In a 96-well clear plate, perform a serial dilution of the DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Addition of Assay Buffer: Rapidly add a fixed volume of your final assay buffer to all wells (including a DMSO-only control well) using a multichannel pipette. The goal is to achieve a final DMSO concentration of 1-2%. For example, add 98 µL of buffer to 2 µL of the serially diluted compound in DMSO.

  • Incubation and Measurement: Shake the plate for a period (e.g., 1-2 hours) at room temperature. Measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620-650 nm) using a microplate reader.

  • Data Analysis: The concentration at which a significant increase in absorbance (turbidity) is observed is considered the kinetic solubility limit in that specific buffer.[1]

References

Validation & Comparative

A Comparative Guide to Pyrimidine Inhibitors: Profiling 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid Against Established DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of pyrimidine inhibitors, with a focus on the well-established class of dihydroorotate dehydrogenase (DHODH) inhibitors. While direct biological data for 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is not extensively available in the public domain, this guide will situate it within the broader context of pyrimidine-based inhibitors by comparing its structural class to well-characterized agents such as Leflunomide, Teriflunomide, and Brequinar. This comparison is supported by experimental data for the established inhibitors and detailed protocols for key biological assays.

Introduction to Pyrimidine Inhibitors and DHODH

Pyrimidine inhibitors are a class of compounds that interfere with the biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines to support DNA replication and cell division.[2] One of the key enzymes in the de novo pyrimidine synthesis pathway is dihydroorotate dehydrogenase (DHODH).[3] This mitochondrial enzyme catalyzes the conversion of dihydroorotate to orotate, a critical step in the production of uridine monophosphate (UMP).[4] By inhibiting DHODH, these drugs can effectively halt the proliferation of these rapidly dividing cells, making DHODH an attractive therapeutic target for various diseases, including autoimmune disorders and cancer.[5]

Mechanism of Action of DHODH Inhibitors

DHODH inhibitors function by binding to the DHODH enzyme, thereby blocking its catalytic activity.[3] This leads to a depletion of the intracellular pyrimidine pool, which in turn triggers cell cycle arrest, primarily at the G1/S phase transition, and can induce apoptosis.[2][6] This targeted action against rapidly dividing cells forms the basis of the therapeutic efficacy of drugs like Leflunomide and Teriflunomide in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[7][8] Brequinar, another potent DHODH inhibitor, has been extensively studied for its anti-cancer properties.[9]

Comparative Analysis of DHODH Inhibitors

While experimental data on the specific biological activity of this compound is limited, we can compare the performance of well-characterized pyrimidine-based DHODH inhibitors to provide a benchmark for potential efficacy.

Quantitative Data on Established DHODH Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Leflunomide, its active metabolite Teriflunomide, and Brequinar against human DHODH. Lower IC50 values indicate greater potency.

InhibitorTargetIC50 Value (Human DHODH)Reference(s)
BrequinarDHODH5.2 - 20 nM[10][11]
Teriflunomide (A77 1726)DHODH~307 nM - 1.1 µM[7][12]
LeflunomideDHODHWeak inhibitor; active metabolite is Teriflunomide[7]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and to evaluate the efficacy of pyrimidine inhibitors, specific signaling pathways and experimental workflows are employed.

DHODH_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate UMP UMP Orotate->UMP DHODH->Orotate Inhibition by Brequinar, Teriflunomide UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA/RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation This compound This compound This compound->DHODH Potential Inhibition Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_CellBased Cell-Based Assays A DHODH Enzymatic Assay B Determine IC50 Value A->B C Cell Proliferation Assay (e.g., MTT, CCK-8) B->C D Determine Cellular Potency (EC50) C->D E Uridine Rescue Assay D->E F Confirm On-Target Effect E->F

References

Unveiling the Potential of Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective Epidermal Growth Factor Receptor (EGFR) inhibitors is a continuous endeavor. This guide provides a comprehensive comparative analysis of emerging trifluoromethylpyrimidine derivatives, benchmarking their performance against established EGFR inhibitors. Through a compilation of experimental data, detailed protocols, and visual pathway representations, this document aims to facilitate the evaluation and development of this promising class of compounds.

The epidermal growth factor receptor (EGFR) is a crucial signaling protein that, when dysregulated, plays a significant role in the development and progression of various cancers.[1][2][3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have revolutionized cancer therapy.[5][6] Pyrimidine-based scaffolds are a cornerstone in the design of many successful EGFR inhibitors.[7] The strategic incorporation of a trifluoromethyl group into the pyrimidine ring has been shown to enhance biological activity and improve pharmacokinetic properties, making trifluoromethylpyrimidine derivatives a focal point of current research.[8]

This guide presents a comparative look at the inhibitory potency of several novel trifluoromethylpyrimidine derivatives against EGFR and cancer cell lines, alongside established drugs such as Gefitinib, Afatinib, and Osimertinib.

Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various trifluoromethylpyrimidine derivatives against EGFR kinase and a panel of cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC50)

CompoundEGFR Kinase IC50 (µM)Reference
Compound 9u0.091[8]
Compound 4cNot Reported[5]
Gefitinib>1000 (T790M)
Afatinib0.010 (T790M)
Osimertinib0.0129 (Exon 19 del / T790M)

Table 2: Anti-proliferative Activity against Cancer Cell Lines (IC50 in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)PC-3 (Prostate Cancer)HepG2 (Liver Cancer)Reference
Compound 9u0.353.245.12Not Reported[8]
Compound 4c0.56Not Reported2.462.21[5]
Gefitinib>5.0Not ReportedNot ReportedNot Reported
Erlotinib>5.0Not ReportedNot ReportedNot Reported

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation: Prepare 1x Kinase Buffer, ATP solution, and the EGFR enzyme dilution in 1x Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor (or DMSO as a vehicle control), 2 µl of the diluted EGFR enzyme, and 2 µl of the substrate/ATP mix.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyrimidine derivatives or control drugs for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Western Blot Analysis of EGFR Signaling

This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins.

  • Cell Lysis: Treat cells with the inhibitor and/or EGF stimulation. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an 8% Tris-Glycine gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, and a loading control (e.g., β-Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Visualizing the EGFR Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates STAT STAT Dimerization->STAT Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR mTOR->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Transcription Inhibitor Trifluoromethylpyrimidine Derivatives Inhibitor->Dimerization

Caption: EGFR Signaling Pathway and Inhibition Point.

Experimental_Workflow start Start synthesis Synthesis of Trifluoromethylpyrimidine Derivatives start->synthesis kinase_assay EGFR Kinase Inhibition Assay (ADP-Glo) synthesis->kinase_assay cell_culture Cancer Cell Culture synthesis->cell_culture data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay western_blot Western Blot Analysis cell_culture->western_blot mtt_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-4-(Trluoromethyl)pyrimidine-5-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Analogs of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid are of particular interest due to the trifluoromethyl group, which can enhance metabolic stability and binding affinity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, drawing from published experimental data to inform future drug discovery and development efforts.

Comparative Biological Activity

The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. The following tables summarize the quantitative data from various studies on analogs of trifluoromethyl pyrimidine carboxamides, highlighting their anticancer, antifungal, and kinase inhibitory activities.

Anticancer Activity

The anticancer potential of trifluoromethyl pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The data reveals that modifications at the 5-position carboxamide and substitutions on the pyrimidine core can dramatically impact cytotoxicity.

Table 1: Anticancer Activity of Trifluoromethyl Pyrimidine Analogs

Compound IDR1 (at 2-position)R2 (at 4-position)R3 (at 5-position)Cell LineIC50 (µM)Reference
9u -(NH)-[4-(3-(3-fluorophenyl)acrylamido)phenyl]-(NH)-[N-methylthiophene-2-carboxamide]-CF3A549 (Lung)0.35[1][2]
MCF-7 (Breast)3.24[1][2]
PC-3 (Prostate)5.12[1][2]
9j -(NH)-[4-(isobutyrylamido)phenyl]-(NH)-[N-methylthiophene-2-carboxamide]-CF3A549 (Lung)>50[1]
9l -(NH)-[4-(cyclopropanecarbonylamino)phenyl]-(NH)-[N-methylthiophene-2-carboxamide]-CF3A549 (Lung)0.89[1]
9k -(NH)-[4-(propynoylamino)phenyl]-(NH)-[N-methylthiophene-2-carboxamide]-CF3A549 (Lung)1.27[1]
5l -O-CH2-CONH-(2,4-dichlorophenyl)-CH3-CF3PC3 (Prostate)Inhibition: 54.94% at 5 µg/ml[3][4]
5n -O-CH2-CONH-(2-fluorophenyl)-CH3-CF3PC3 (Prostate)Inhibition: 51.71% at 5 µg/ml[3][4]
5r -O-CH2-CONH-(4-chlorophenyl)-CH3-CF3PC3 (Prostate)Inhibition: 55.32% at 5 µg/ml[3][4]
5v -O-CH2-CONH-(4-methoxyphenyl)-CH3-CF3PC3 (Prostate)Inhibition: 64.20% at 5 µg/ml[3][4]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution at the 2-position: The nature of the substituent at the 2-position significantly influences anticancer activity. Large aromatic moieties with specific functionalities, such as the (E)-3-(3-fluorophenyl)acrylamido)phenyl group in compound 9u , lead to potent inhibition of A549, MCF-7, and PC-3 cell lines.[1][2] In contrast, smaller aliphatic amide substitutions like isobutyrylamido (9j ) result in a dramatic loss of activity.[1]

  • Amide variations at the 5-position: For the 2-methyl analogs, the nature of the aryl group on the carboxamide at the 5-position influences activity against PC3 cells. Halogenated phenyl rings (e.g., 2,4-dichloro in 5l and 4-chloro in 5r ) and a methoxy-substituted phenyl ring (5v ) show moderate inhibitory activity.[3][4]

Kinase Inhibitory Activity

Several trifluoromethyl pyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Table 2: Kinase Inhibitory Activity of Trifluoromethyl Pyrimidine Analogs

Compound IDR1 (at 2-position)R2 (at 4-position)R3 (at 5-position)Kinase TargetIC50 (µM)Reference
9u -(NH)-[4-(3-(3-fluorophenyl)acrylamido)phenyl]-(NH)-[N-methylthiophene-2-carboxamide]-CF3EGFR0.091[1][2]
Indazol-pyrimidine 4f IndazoleAmineVariedNot Specified1.629[5]
Indazol-pyrimidine 4i IndazoleAmineVariedNot Specified1.841[5]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

  • The 2,4-diamino-5-trifluoromethylpyrimidine scaffold is a key pharmacophore for EGFR inhibition. Compound 9u demonstrates potent EGFR inhibitory activity, suggesting that the extended cinnamoyl amide moiety at the 2-position and the thiophene carboxamide at the 4-position are crucial for binding to the kinase active site.[1][2]

Antifungal Activity

A series of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide analogs have been evaluated for their in vitro antifungal activity against a panel of pathogenic fungi.

Table 3: Antifungal Activity of 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide Analogs (Inhibition Rate % at 50 µg/ml)

Compound IDR Group on CarboxamideB. cinereaS. sclerotiorumB. dothideaPhomopsis sp.C. gloeosporioidesP. oryzaeReference
5b 2-chlorophenyl96.7673.4588.3478.4365.4358.76[3][4]
5j 2-methylphenyl96.8478.9885.3275.4368.7660.34[3][4]
5l 2,4-dichlorophenyl10075.6790.1282.3469.7563.91[3][4]
5v 4-methoxyphenyl78.9882.7376.5470.1254.3248.76[3][4]
Tebuconazole (Control) -96.4583.3495.6792.4593.2191.87[3][4]

Structure-Activity Relationship (SAR) Insights for Antifungal Activity:

  • Substituents on the phenylamide: The antifungal activity is highly dependent on the substitution pattern on the phenyl ring of the carboxamide.

    • Compounds with a chloro (5b ) or methyl (5j ) group at the ortho position of the phenyl ring, as well as the 2,4-dichloro substituted analog (5l ), exhibit excellent activity against B. cinerea, comparable or superior to the commercial fungicide tebuconazole.[3][4]

    • Compound 5l with a 2,4-dichlorophenyl group showed the highest activity against B. dothidea and Phomopsis sp. among the tested analogs.[3][4]

    • A 4-methoxy substitution (5v ) resulted in good activity against S. sclerotiorum.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key assays cited in the evaluation of these pyrimidine analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).[6]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate for a specific time at an optimal temperature.[6]

  • Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., fluorescence, luminescence, or radioactivity) proportional to the amount of phosphorylated substrate.[6]

  • Signal Measurement: Read the signal using a suitable plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.[6]

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay evaluates the ability of compounds to inhibit the growth of fungal mycelia.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Media Preparation: Incorporate the test compounds at the desired final concentration (e.g., 50 µg/ml) into a molten potato dextrose agar (PDA) medium.

  • Plating: Pour the PDA medium containing the test compound into Petri dishes. A control plate with the solvent alone should also be prepared.

  • Inoculation: Place a mycelial disc (e.g., 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of the agar plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, until the mycelial growth in the control plate reaches the edge of the dish.

  • Measurement: Measure the diameter of the fungal colony in both the treated and control plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.

Visualizations

Synthetic Workflow for 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide Analogs

The general synthetic route to the target 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide analogs is depicted below.

Synthesis_Workflow EthylAcetoacetate Ethyl Acetoacetate PyrimidineCore 2-Substituted-4-hydroxy-6-methylpyrimidine EthylAcetoacetate->PyrimidineCore Urea Urea/Thiourea Urea->PyrimidineCore ChlorinatedPyrimidine 2-Substituted-4-chloro-6-methylpyrimidine PyrimidineCore->ChlorinatedPyrimidine Chlorination POCl3 POCl3 POCl3->ChlorinatedPyrimidine FinalProduct 2-Substituted-4-amino-6-methylpyrimidine Analogs ChlorinatedPyrimidine->FinalProduct Amination Amine R-NH2 Amine->FinalProduct SAR_Anticancer cluster_R1 Modification at 2-Position cluster_R2 Modification at 4-Position Core 2,4-Diamino-5-trifluoromethylpyrimidine Core R1_Good Large aromatic acrylamido group (e.g., 9u) Core->R1_Good Potent Activity R1_Bad Small aliphatic amide group (e.g., 9j) Core->R1_Bad Loss of Activity R2_Active Thiophene carboxamide (e.g., 9u, 9l) Core->R2_Active Maintains Activity

References

Validating the Anticancer Activity of Novel Pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel pyrimidine derivatives as potential anticancer agents, supported by experimental data and detailed methodologies. Pyrimidine and its fused heterocyclic derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] This is attributed to their ability to act as bioisosteres of purines, allowing them to interact with various biological targets crucial for cancer cell proliferation and survival.[1]

Comparative Efficacy of Novel Pyrimidine Derivatives

The anticancer potential of novel pyrimidine derivatives is typically evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.

Below is a summary of the in vitro anticancer activities of selected novel pyrimidine derivatives compared to a standard chemotherapeutic agent, Doxorubicin.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 1 Pyrazolo[3,4-d]pyrimidineHCT-116 (Colon)0.326 - 4.31[3]
57 other cell lines(varied)[3]
Compound 2 Thiazolo[4,5-d]pyrimidineC32 (Melanoma)24.4[4]
A375 (Melanoma)>50[4]
Compound 3 Pyrido[2,3-d]pyrimidineA549 (Lung)50 (approx.)[5]
Compound 4 Pyrimidine-tethered chalconeMCF-7 (Breast)6.70 ± 1.02[6]
A549 (Lung)20.49 ± 2.7[6]
Compound 5 PyridopyrimidineHepG-2 (Liver)5.91[7]
MCF-7 (Breast)7.69[7]
HeLa (Cervical)9.27[7]
Doxorubicin AnthracyclineHCT-116 (Colon)(varied)[3]
A549 (Lung)(varied)[6]
MCF-7 (Breast)(varied)[6]

Experimental Protocols

Detailed and standardized methodologies are crucial for the validation of anticancer activity. Below are the protocols for key in vitro assays.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[8]

Apoptosis Detection: Annexin V-FITC Assay

This assay identifies apoptotic cells through the detection of phosphatidylserine (PS) translocation to the outer leaflet of the plasma membrane.

  • Cell Treatment and Collection: Treat cells with the test compounds for the desired time, then harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[10]

  • Incubation: Incubate the cells for 10-20 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells are positive for both.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the pyrimidine derivatives for a specified period (e.g., 24 hours), then harvest the cells.

  • Fixation: Fix the cells in cold 70% ethanol and store at 4°C for at least 2 hours.

  • Staining: Wash the cells with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

Signaling Pathways and Mechanisms of Action

Novel pyrimidine derivatives exert their anticancer effects by modulating various signaling pathways critical for tumor progression.

General Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and validation of novel anticancer compounds.

G cluster_0 Compound Discovery and Initial Screening cluster_1 Biological Characterization cluster_2 Preclinical Development Synthesis of Pyrimidine Derivatives Synthesis of Pyrimidine Derivatives In vitro Screening (MTT Assay) In vitro Screening (MTT Assay) Synthesis of Pyrimidine Derivatives->In vitro Screening (MTT Assay) Hit Identification (Low IC50) Hit Identification (Low IC50) In vitro Screening (MTT Assay)->Hit Identification (Low IC50) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Hit Identification (Low IC50)->Apoptosis Assay (Annexin V) Cell Cycle Analysis Cell Cycle Analysis Hit Identification (Low IC50)->Cell Cycle Analysis Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay (Annexin V)->Mechanism of Action Studies Cell Cycle Analysis->Mechanism of Action Studies In vivo Studies (Xenograft Models) In vivo Studies (Xenograft Models) Mechanism of Action Studies->In vivo Studies (Xenograft Models) Lead Optimization Lead Optimization In vivo Studies (Xenograft Models)->Lead Optimization

General workflow for anticancer drug discovery.
EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, promotes cell proliferation and survival. Many pyrimidine derivatives are designed as EGFR inhibitors.[1][2][11]

G EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->EGFR Downstream Signaling Downstream Signaling P->Downstream Signaling Proliferation, Survival Proliferation, Survival Downstream Signaling->Proliferation, Survival

Inhibition of EGFR signaling by pyrimidine derivatives.
CDK Signaling Pathway Inhibition

Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression. Their inhibition by pyrimidine derivatives can lead to cell cycle arrest and apoptosis.[12][13][14]

G Cyclin Cyclin CDK CDK Cyclin->CDK Rb Rb CDK->Rb Phosphorylates E2F E2F Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->CDK Rb->E2F Inhibits Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression

CDK inhibition leading to cell cycle arrest.
FAK Signaling Pathway Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its inhibition can reduce tumor growth and metastasis.[15][16][17][18]

G Integrin Signaling Integrin Signaling FAK FAK Integrin Signaling->FAK Activates Downstream Effectors (e.g., PI3K/Akt) Downstream Effectors (e.g., PI3K/Akt) FAK->Downstream Effectors (e.g., PI3K/Akt) Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->FAK Cell Migration, Survival Cell Migration, Survival Downstream Effectors (e.g., PI3K/Akt)->Cell Migration, Survival

Inhibition of FAK-mediated signaling.
Nur77-Bcl-2 Apoptotic Pathway Modulation

Nur77 is an orphan nuclear receptor that can translocate to the mitochondria and interact with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein. Some compounds can modulate this pathway to induce apoptosis.[19][20][21]

G Apoptotic Stimulus Apoptotic Stimulus Nur77 (Nucleus) Nur77 (Nucleus) Apoptotic Stimulus->Nur77 (Nucleus) Nur77 (Mitochondria) Nur77 (Mitochondria) Nur77 (Nucleus)->Nur77 (Mitochondria) Translocation Bcl-2 Bcl-2 Nur77 (Mitochondria)->Bcl-2 Converts to pro-apoptotic Apoptosis Apoptosis Bcl-2->Apoptosis

Nur77-mediated apoptosis pathway.
USP7 Inhibition

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that can stabilize oncoproteins like MDM2, which in turn leads to the degradation of the tumor suppressor p53. Inhibiting USP7 can restore p53 function.[22][23][24][25][26]

G USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (stabilizes) Pyrimidine Derivative (USP7i) Pyrimidine Derivative (USP7i) Pyrimidine Derivative (USP7i)->USP7 p53 p53 MDM2->p53 Promotes degradation Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest p53->Apoptosis, Cell Cycle Arrest

Mechanism of USP7 inhibition to restore p53 function.

References

comparing the efficacy of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid with existing drugs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of a Novel Trifluoromethyl Pyrimidine Derivative with Established EGFR Inhibitors in Oncology

This guide provides a comparative analysis of the efficacy of a representative 5-trifluoromethylpyrimidine derivative, compound 9u, against established drugs targeting the Epidermal Growth Factor Receptor (EGFR), a key player in oncology. Due to the limited publicly available data on 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, this guide utilizes a structurally related compound with published experimental data to provide a meaningful comparison for researchers, scientists, and drug development professionals. The focus of this comparison is on the inhibitory activity against EGFR and the cytotoxic effects on cancer cell lines.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The trifluoromethyl pyrimidine derivatives, along with the existing drugs Gefitinib, Erlotinib, and Osimertinib, function as EGFR inhibitors.[1] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling pathways.[2] These pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, are crucial for regulating cell proliferation, survival, and differentiation.[2][3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[1] By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block its activity, thereby inhibiting downstream signaling and suppressing tumor growth.[4]

Comparative Efficacy: In Vitro Studies

The following tables summarize the available quantitative data on the inhibitory concentrations (IC50) of the novel pyrimidine derivative and existing EGFR inhibitors. Lower IC50 values indicate higher potency.

Table 1: EGFR Kinase Inhibitory Activity (IC50)

Compound/DrugEGFR Kinase IC50 (μM)Notes
Compound 9u 0.091[1]Novel 5-trifluoromethylpyrimidine derivative.[1]
Gefitinib 0.026 - 0.057[5]Potent EGFR tyrosine kinase inhibitor.[5]
Erlotinib 0.002[6]Highly sensitive for EGFR.[6]
Osimertinib 0.493 (WT EGFR)[7]Mutant-selective EGFR inhibitor.[7]

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)

Compound/DrugA549 (Lung Carcinoma)MCF-7 (Breast Cancer)PC-3 (Prostate Cancer)Other Cell Lines (IC50 in μM)
Compound 9u 0.35 μM[1]3.24 μM[1]5.12 μM[1]
Gefitinib >20 μM (in some studies)[5]--H3255: <0.003, PC-9: 0.077, 11-18: 0.39[8]
Erlotinib >20 μM (in some studies)[5]--DiFi (colon): induces apoptosis at 1, HNS (head and neck): 0.02[6]
Osimertinib ---LoVo (colon, Exon 19 del): 0.0129, LoVo (colon, L858R/T790M): 0.0114[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

EGFR Kinase Activity Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.

Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT). Prepare stocks of recombinant human EGFR enzyme, ATP, and a suitable peptide substrate.[9]

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, pre-incubate the EGFR enzyme with the test compounds for 30 minutes at 27°C.[9]

  • Initiation: Start the kinase reaction by adding a mixture of ATP and the peptide substrate.[9]

  • Detection: Monitor the reaction kinetics by measuring the fluorescence or luminescence signal at regular intervals. The signal corresponds to the amount of phosphorylated substrate.[9]

  • Data Analysis: Determine the initial reaction velocity from the linear phase of the reaction. Plot the velocity against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.[9]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period, typically 72 hours, at 37°C in a humidified CO2 incubator.[11]

  • MTT Addition: After incubation, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 1.5 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Molecular and Experimental Pathways

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine Derivative / Existing Drugs Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

Experimental_Workflow cluster_kinase_assay EGFR Kinase Assay cluster_cell_assay Cell Viability (MTT) Assay KA1 Prepare Reagents (Enzyme, ATP, Substrate) KA2 Incubate Enzyme with Test Compound KA1->KA2 KA3 Initiate Kinase Reaction KA2->KA3 KA4 Measure Signal KA3->KA4 KA5 Calculate IC50 KA4->KA5 End End KA5->End CA1 Seed Cancer Cells CA2 Treat with Test Compound CA1->CA2 CA3 Incubate for 72h CA2->CA3 CA4 Add MTT Reagent CA3->CA4 CA5 Solubilize Formazan CA4->CA5 CA6 Measure Absorbance CA5->CA6 CA7 Calculate IC50 CA6->CA7 CA7->End Start Start Start->KA1 Start->CA1

Caption: Experimental Workflow for Efficacy Comparison.

References

cross-reactivity of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid with other kinases

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers in drug discovery, offering an objective comparison of the kinase selectivity profiles of compounds structurally related to 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. This document provides a synthesis of available experimental data to inform on-going and future research endeavors.

Introduction

The trifluoromethylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to target protein kinases. The specific compound, this compound, is a subject of interest for its potential as a kinase inhibitor. While direct experimental data on the kinase cross-reactivity of this exact molecule is not publicly available, analysis of structurally similar compounds provides valuable insights into the potential selectivity profile and off-target effects. This guide presents a comparative overview of the kinase inhibition profiles of several trifluoromethylpyrimidine derivatives, supported by experimental data from published studies.

Kinase Selectivity Profiles of Structurally Related Compounds

The kinase selectivity of trifluoromethylpyrimidine derivatives can be significantly influenced by substitutions on the pyrimidine ring. The following table summarizes the inhibitory activities (IC50 or Ki) of several analogs against a panel of kinases. It is important to note that these are distinct molecules and their activity profiles are not directly transferable to this compound but offer a strong predictive framework.

Compound IDStructureTarget Kinase(s)IC50 / Ki (nM)Other Kinases Tested (with low or no activity)Reference
Compound 30 5-(trifluoromethyl)-N2-(substituted phenyl)-N4-(substituted)-pyrimidine-2,4-diamineFLT3-WT, FLT3-D835Y, CHK1≤ 25IRAK4 (864.60), P70S6K (834.85), CDK2 (833.50), Aurora A (1863.50)[1]
Compound 30n 2,4,5-trisubstituted pyrimidineCDK9- (10-40 fold selective over CDK2)CDK2[2]
Compound 30o 2,4,5-trisubstituted pyrimidineCDK9- (10-40 fold selective over CDK2)CDK2[2]
PYK2 Inhibitor Series DiaminopyrimidinesPYK2- (10- to 20-fold selectivity against FAK)FAK[3]

Note: The exact structures for compounds 30, 30n, 30o, and the PYK2 inhibitor series can be found in the cited literature. The table highlights the primary targets and kinases against which selectivity was demonstrated.

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies. Understanding these protocols is crucial for interpreting the results and designing future experiments.

Kinase Inhibition Assays

Biochemical kinase assays are the primary method for determining the potency of an inhibitor against a purified kinase. A common approach involves the following steps:

  • Reagents: Purified recombinant kinase, substrate (peptide or protein), ATP (often radiolabeled, e.g., [γ-33P]ATP), and the test compound.

  • Reaction: The kinase, substrate, and test compound are incubated together in a suitable buffer. The reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is typically done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for a range of inhibitor concentrations. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are used to assess the activity of a compound in a more biologically relevant context.

  • Cell Lines: Cancer cell lines with known dependencies on specific kinases are often used (e.g., MV4-11 cells for FLT3 inhibitors).[1]

  • Treatment: Cells are treated with varying concentrations of the test compound.

  • Endpoint Measurement: The effect of the compound on cell proliferation or viability is measured using assays such as the MTT assay.[2] The phosphorylation status of the target kinase and its downstream effectors can also be assessed by Western blotting.[1]

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 values are calculated from the dose-response curves.

Signaling Pathway Context

The kinases targeted by trifluoromethylpyrimidine derivatives are involved in critical cellular signaling pathways that regulate cell proliferation, survival, and differentiation. Understanding these pathways is essential for predicting the potential therapeutic effects and side effects of these inhibitors.

Signaling_Pathway cluster_FLT3 FLT3 Signaling cluster_CHK1 CHK1 Signaling (DNA Damage Response) cluster_CDK9 CDK9 Signaling (Transcription) cluster_PYK2 PYK2 Signaling FLT3 FLT3 RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR CHK1 CHK1 ATM_ATR->CHK1 CDC25 CDC25 CHK1->CDC25 CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB Cell_Cycle_Arrest Cell_Cycle_Arrest CDK1_CyclinB->Cell_Cycle_Arrest CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNAPII RNA Pol II CDK9_CyclinT->RNAPII Transcription_Elongation Transcription_Elongation RNAPII->Transcription_Elongation Integrins_GPCRs Integrins, GPCRs PYK2 PYK2 Integrins_GPCRs->PYK2 Src Src PYK2->Src MAPK_Pathway MAPK Pathway Src->MAPK_Pathway Cell_Migration Cell_Migration MAPK_Pathway->Cell_Migration

Figure 1. Simplified signaling pathways for kinases targeted by trifluoromethylpyrimidine derivatives.

Experimental Workflow for Kinase Inhibitor Profiling

The process of characterizing the cross-reactivity of a potential kinase inhibitor follows a structured workflow.

Experimental_Workflow Compound Test Compound (e.g., 2-methyl-4-(trifluoromethyl) pyrimidine-5-carboxylic acid) Primary_Screen Primary Kinase Screen (Single concentration against a large panel) Compound->Primary_Screen Hit_Identification Hit Identification (Kinases with significant inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays (IC50 determination for hits) Hit_Identification->Dose_Response Cell_Based_Assays Cell-Based Assays (Target engagement and functional effects) Hit_Identification->Cell_Based_Assays Selectivity_Profile Selectivity Profile Generation Dose_Response->Selectivity_Profile Selectivity_Profile->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Cell_Based_Assays->In_Vivo_Studies

References

Benchmarking the Performance of Newly Synthesized Pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its diverse biological activities.[1][2][3] This guide provides an objective comparison of the performance of newly synthesized pyrimidine derivatives against established alternatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information herein is supported by experimental data collated from preclinical studies to serve as a quantitative benchmark for the rational design and development of next-generation therapeutics.

Quantitative Performance Analysis

The following tables summarize the in vitro efficacy of various pyrimidine derivatives compared to standard-of-care drugs and other alternatives. These tables provide a clear comparison of their potency across different biological targets and cell lines.

Anticancer Activity: Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic potential of novel pyrimidine derivatives is a key indicator of their anticancer efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater activity.

Table 1: Comparative Cytotoxicity (IC50, µM) of Pyrimidine Derivatives in Cancer Cell Lines

Compound ClassSpecific DerivativeTarget/PathwayMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)A549 (Lung)Standard Drug ComparisonReference
Pyrido[2,3-d]pyrimidine Compound 1n (TS Inhibitor)Thymidylate Synthase2.18 ± 0.934.04 ± 1.061.98 ± 0.69-5-Fluorouracil : ~3.5[1]
Thiazolo[5,4-d]pyrimidine Compound 7a EGFR----5-Fluorouracil : (See in vivo)[4]
Pyrazolo[1,5-a]pyrimidine Compound 12b Not Specified---40.54Doxorubicin : 31.32[5]
Indolyl-pyrimidine Hybrid Compound 4g EGFR5.15.026.6-Erlotinib : (Comparable)[6]
Chalcone-Thienopyrimidine Compound 3b Apoptosis Induction< 5-FU< 5-FU--5-Fluorouracil [7]
4-Aminopyrazolo[3,4-d]pyrimidine Compound 12c Not Specified----Sunitinib/Sorafenib : (More potent)[8]

IC50 values are presented as mean ± standard deviation where available. Lower values indicate higher potency.

Anti-inflammatory Activity: COX Enzyme Inhibition

The anti-inflammatory potential of pyrimidine derivatives is often assessed by their ability to selectively inhibit cyclooxygenase (COX) enzymes. COX-2 selectivity is a desirable trait to minimize gastrointestinal side effects associated with non-selective NSAIDs.[9][10]

Table 2: Comparative COX-2 Inhibition and Selectivity

Compound ClassSpecific DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Standard Drug ComparisonReference
Pyrazolo[3,4-d]pyrimidine Compound 10a-d >1000.04 - 0.09>1111 - >2500Celecoxib : 0.04[11]
Pyrimidine Derivative Compound L1 >1000.21>476Meloxicam : (Comparable)[9][10]
Pyrimidine Derivative Compound L2 >1000.23>435Piroxicam : (Outperforms)[9][10]

Higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of pyrimidine derivatives is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyrimidine Derivatives

Compound ClassSpecific DerivativeS. aureusB. subtilisE. coliC. albicansStandard Drug ComparisonReference
Pyridothienopyrimidine Compound 3a 4-164-164-164-16Amoxicillin : 4-16[12]
Pyridothienopyrimidine Compound 5a 4-164-164-164-16Clotrimazole : 4-16[12]
1,2,4-Triazolo[1,5-a]pyrimidine Compound 9n 16-102 (µM)16-102 (µM)16-102 (µM)15.5-26.3 (µM)Ciprofloxacin : 10-90 (µM)[13]
1,2,4-Triazolo[1,5-a]pyrimidine Compound 9o 16-102 (µM)16-102 (µM)16-102 (µM)15.5-26.3 (µM)Fluconazole : 11.5-17.5 (µM)[13]

Lower MIC values indicate greater antimicrobial activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate objective comparison.

MTT Cytotoxicity Assay

This colorimetric assay is a widely used method to assess cell viability and the cytotoxic effects of compounds. It measures the metabolic activity of cells, which is an indicator of cell health.

Materials:

  • 96-well microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives and control drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1]

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This assay is a robust method for quantifying the inhibitory activity of compounds against a specific kinase.

Materials:

  • 384-well plate

  • Kinase of interest (e.g., PIM-1, RET)

  • Fluorescein-labeled substrate

  • ATP

  • Kinase buffer

  • Test compound (e.g., pyrimidine derivative)

  • LanthaScreen™ Tb-anti-pSubstrate antibody

  • TR-FRET detection buffer

  • TR-FRET-enabled plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in kinase buffer.

  • Kinase Reaction:

    • Add the test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the kinase enzyme to each well.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add the terbium-labeled antibody, which specifically binds to the phosphorylated substrate.

    • Incubate to allow for antibody-substrate binding.

  • Signal Measurement: Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[14]

Visualizing Pathways and Processes

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the benchmarking of pyrimidine derivatives.

PIM1_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1_Gene PIM-1 Gene STAT->PIM1_Gene Induces Transcription PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Translates to BAD BAD (Pro-apoptotic) PIM1_Kinase->BAD Phosphorylates (Inactivates) p21 p21 PIM1_Kinase->p21 Phosphorylates p27 p27 PIM1_Kinase->p27 Phosphorylates MYC MYC PIM1_Kinase->MYC Stabilizes Bcl_xL Bcl-xL (Anti-apoptotic) BAD->Bcl_xL Apoptosis Apoptosis Bcl_xL->Apoptosis Cell_Cycle Cell Cycle Progression p21->Cell_Cycle p27->Cell_Cycle Proliferation Cell Proliferation MYC->Proliferation Pyrimidine_Derivative Pyrimidine Derivative (PIM-1 Inhibitor) Pyrimidine_Derivative->PIM1_Kinase Experimental_Workflow Start Start: Synthesized Pyrimidine Derivatives In_Vitro In Vitro Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro->Cytotoxicity Enzyme_Inhibition Enzymatic Assays (e.g., Kinase Inhibition) In_Vitro->Enzyme_Inhibition Antimicrobial Antimicrobial Assays (e.g., MIC) In_Vitro->Antimicrobial Hit_Identification Hit Identification & Lead Selection Cytotoxicity->Hit_Identification Enzyme_Inhibition->Hit_Identification Antimicrobial->Hit_Identification In_Vivo In Vivo Efficacy & Toxicology Hit_Identification->In_Vivo Promising Leads Xenograft Tumor Xenograft Models In_Vivo->Xenograft PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo->PK_PD Toxicity Toxicity Studies In_Vivo->Toxicity Clinical_Candidate Clinical Candidate Selection Xenograft->Clinical_Candidate PK_PD->Clinical_Candidate Toxicity->Clinical_Candidate End End: Lead for Further Development Clinical_Candidate->End Optimized Lead SAR_Logic Pyrimidine_Core Pyrimidine Core Substituent Substituent Modification Pyrimidine_Core->Substituent Electron_Donating Electron-Donating Group (EDG) Substituent->Electron_Donating Electron_Withdrawing Electron-Withdrawing Group (EWG) Substituent->Electron_Withdrawing Steric_Bulk Steric Bulk Substituent->Steric_Bulk Lipophilicity Lipophilicity Substituent->Lipophilicity Biological_Activity Biological Activity Electron_Donating->Biological_Activity Electron_Withdrawing->Biological_Activity Steric_Bulk->Biological_Activity Lipophilicity->Biological_Activity Potency Increased Potency Biological_Activity->Potency Selectivity Improved Selectivity Biological_Activity->Selectivity ADME Favorable ADME Properties Biological_Activity->ADME

References

A Comparative Guide to the Metabolic Stability of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of key fluorinated pyrimidines used in oncology: 5-Fluorouracil (5-FU) and its oral prodrugs, Capecitabine and Tegafur. Understanding their distinct metabolic pathways and pharmacokinetic profiles is crucial for optimizing therapeutic strategies and managing patient-specific toxicities.

Introduction: The Role of Metabolic Stability

Fluoropyrimidines are a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and gastric cancers.[1] Their efficacy is intrinsically linked to their metabolic activation to cytotoxic nucleotides and their subsequent catabolism. The metabolic stability of these drugs dictates their bioavailability, half-life, and the concentration of active 5-FU at the tumor site, thereby influencing both therapeutic outcomes and adverse effects. The primary challenge with direct 5-FU administration is its rapid and erratic metabolism, largely governed by the enzyme dihydropyrimidine dehydrogenase (DPD).[2][3] Oral prodrugs like Capecitabine and Tegafur were developed to overcome these limitations by offering more controlled and tumor-selective conversion to 5-FU.[1]

Metabolic Pathways of Fluorinated Pyrimidines

The metabolic journey of these drugs from administration to cytotoxic action is a multi-step enzymatic process. While all three converge on the formation of 5-FU, their initial activation pathways are distinct, leading to significant differences in their stability and pharmacokinetic profiles.

  • 5-Fluorouracil (5-FU): Upon administration, over 80-85% of 5-FU is rapidly catabolized in the liver by DPD, the rate-limiting enzyme in its degradation pathway.[2][3] This extensive first-pass metabolism leads to a short half-life and high inter-individual variability in drug exposure, which can result in severe toxicity in patients with DPD deficiency.[3][4] The small remaining fraction is anabolized into active metabolites (FdUMP, FUTP, FdUTP) that exert anticancer effects.

  • Capecitabine: This oral prodrug undergoes a three-step enzymatic cascade to generate 5-FU.[5][6]

    • It is first hydrolyzed by carboxylesterase in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR).[5]

    • 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase , an enzyme abundant in the liver and tumor tissues.[5][6]

    • Finally, 5'-DFUR is converted to 5-FU by thymidine phosphorylase (TP) , an enzyme that is significantly more active in tumor tissue compared to healthy tissue.[6] This tumor-selective final step is designed to concentrate the cytotoxic agent at the site of action, thereby improving the therapeutic index.[1]

  • Tegafur: As a prodrug, Tegafur is metabolized to 5-FU primarily by the cytochrome P450 enzyme CYP2A6 in the liver.[7][8] Genetic variations in the CYP2A6 gene can affect the rate of this conversion.[9] To enhance its efficacy and stability, Tegafur is often co-administered with modulators that inhibit DPD, such as uracil (in the combination UFT) or gimeracil and oteracil (in the combination S-1).[8][10] These modulators reduce the rapid degradation of the newly formed 5-FU, prolonging its half-life and increasing its bioavailability.[10]

Metabolic_Pathways cluster_capecitabine Capecitabine Pathway cluster_5FU Common 5-FU Pathway Capecitabine Capecitabine (Oral) DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver, Tumor) FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (Tumor Selective) Tegafur Tegafur (Oral) Tegafur->FU CYP2A6 (Liver) Anabolites Active Anabolites (FdUMP, FUTP) FU->Anabolites Anabolism (Activation) Catabolites Inactive Catabolites (DHFU, FBAL) FU->Catabolites Catabolism (DPD Enzyme)

Fig. 1: Metabolic activation pathways of Capecitabine and Tegafur to 5-Fluorouracil (5-FU).

Comparative Metabolic Stability Data

The structural differences and metabolic activation pathways of these agents result in distinct pharmacokinetic profiles. The use of a prodrug strategy significantly alters parameters such as half-life and clearance compared to intravenous 5-FU.

Parameter5-Fluorouracil (IV Bolus)Capecitabine (Oral)Tegafur (Oral, as UFT)
Primary Metabolizing Enzyme(s) Dihydropyrimidine Dehydrogenase (DPD)Carboxylesterase, Cytidine Deaminase, Thymidine PhosphorylaseCytochrome P450 2A6 (CYP2A6)
Elimination Half-life (t½) Very short (~10-20 minutes)~0.6 - 0.9 hours (for parent drug)[11]~7-11 hours (for generated 5-FU due to DPD inhibition by Uracil)[10]
Metabolism Site Liver, extrahepatic tissuesLiver (initial steps), Tumor (final activation)[6]Liver[7]
Key Stability Factor Highly susceptible to rapid catabolism by DPD[2]Stability of parent drug allows for absorption; tumor-selective activation by TP[6]Co-administration with a DPD inhibitor (e.g., Uracil) is critical for stability of generated 5-FU[10]
Bioavailability of 5-FU N/A (IV)Controlled release at tumor siteModulated by DPD inhibitor
Inter-patient Variability High, largely due to genetic variations in DPD activity[3]Moderate, influenced by activities of activating enzymesModerate, influenced by CYP2A6 and DPD genetics[9]

Note: Pharmacokinetic parameters can vary based on patient population, dosage, and co-administered drugs. The data presented is for comparative illustration.

Experimental Protocols: In Vitro Metabolic Stability Assay

Assessing the metabolic stability of fluorinated pyrimidines is a critical step in drug development. The following protocol outlines a standard in vitro assay using liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes like CYPs and are a primary tool for evaluating Phase I metabolism.[12]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., a novel fluorinated pyrimidine) in the presence of human liver microsomes.

Materials:

  • Human Liver Microsomes (pooled from multiple donors)

  • Test Compound (e.g., Tegafur) and Positive Controls (e.g., Midazolam, Dextromethorphan)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (Cofactor solution containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (for reaction termination and protein precipitation)

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw liver microsomes and the NADPH system on ice. Prepare working solutions of the test compound and positive controls in buffer. The final concentration of the test compound in the incubation is typically 1 µM.[13]

  • Pre-incubation: Add the liver microsome suspension and buffer to the wells of the incubation plate. Add the test compound to initiate a pre-incubation period of 5-10 minutes at 37°C to allow the system to equilibrate.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[14]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a quenching solution (cold acetonitrile with internal standard) to the respective wells.[12]

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new analytical plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k

    • Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)

Workflow prep 1. Preparation - Thaw Microsomes & NADPH - Prepare Compound Solutions pre_incubate 2. Pre-incubation - Mix Microsomes & Compound - Equilibrate at 37°C prep->pre_incubate initiate 3. Initiate Reaction - Add NADPH Cofactor pre_incubate->initiate sample 4. Time-Point Sampling (0, 5, 15, 30, 45 min) initiate->sample quench 5. Quench Reaction - Add Cold Acetonitrile + IS sample->quench process 6. Sample Processing - Centrifuge to pellet protein - Transfer supernatant quench->process analyze 7. LC-MS/MS Analysis - Quantify remaining compound process->analyze calculate 8. Data Calculation - % Remaining vs. Time - Calculate t½ and CLint analyze->calculate

Fig. 2: Experimental workflow for an in vitro microsomal metabolic stability assay.

Discussion and Conclusion

The comparative analysis reveals a clear evolution in the design of fluoropyrimidine chemotherapy, aimed at enhancing metabolic stability and therapeutic efficacy.

  • 5-FU itself is metabolically unstable, with its rapid clearance by DPD being a major source of pharmacokinetic variability and systemic toxicity.[3]

  • Capecitabine improves upon 5-FU by utilizing a multi-step, tumor-selective activation pathway.[6] Its stability during absorption and initial metabolism allows for oral administration and targeted release of 5-FU, potentially reducing systemic exposure and toxicity.[15]

  • Tegafur also offers the convenience of oral delivery but relies on hepatic conversion by CYP2A6.[7] Its metabolic stability and clinical utility are greatly enhanced when co-formulated with DPD inhibitors, which prevent the rapid degradation of the active 5-FU metabolite, thereby mimicking a continuous infusion schedule.[10][16]

References

A Comparative Guide to the Synthetic Routes of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the preparation of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The routes are evaluated based on their efficiency, reagent availability, and reaction conditions, with supporting experimental data and detailed protocols.

Route 1: Construction from Ethyl Trifluoroacetoacetate

This approach builds the pyrimidine ring from acyclic precursors, offering a convergent and efficient synthesis. The key steps involve the formation of a reactive enol ether intermediate followed by cyclization with acetamidine and subsequent hydrolysis.

Experimental Workflow

Route 1 Workflow cluster_0 Step 1: Enol Ether Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Hydrolysis A Ethyl trifluoroacetoacetate I1 Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate A->I1 Reflux B Triethyl orthoformate B->I1 C Acetic anhydride C->I1 I2 Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate I1->I2 Ethanol, Reflux D Acetamidine hydrochloride D->I2 E Sodium ethoxide E->I2 P This compound I2->P aq. NaOH, then H+ F Sodium hydroxide F->P G Acidification (e.g., HCl) G->P

Synthetic pathway for Route 1, starting from ethyl trifluoroacetoacetate.
Quantitative Data

StepProductStarting MaterialsReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
1Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoateEthyl trifluoroacetoacetateTriethyl orthoformate, Acetic anhydride-2140-15085-95>95
2Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylateEthyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, Acetamidine hydrochlorideSodium ethoxideEthanol4Reflux75-85>97
3This compoundEthyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylateSodium hydroxide, Hydrochloric acidWater/Ethanol28090-98>99
Experimental Protocols

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

A mixture of ethyl trifluoroacetoacetate (1.0 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol) is heated at 140-150 °C for 2 hours, with the ethanol and ethyl acetate formed during the reaction being distilled off. The residue is then distilled under reduced pressure to give ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate as a colorless to light yellow liquid.

Step 2: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

To a solution of sodium ethoxide (1.1 mol) in absolute ethanol, acetamidine hydrochloride (1.0 mol) is added, and the mixture is stirred for 30 minutes. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 mol) is then added dropwise, and the reaction mixture is refluxed for 4 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography or recrystallization to afford ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Step 3: Synthesis of this compound

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 mol) is suspended in a mixture of water and ethanol. A solution of sodium hydroxide (2.5 mol) in water is added, and the mixture is heated at 80 °C for 2 hours until the hydrolysis is complete (monitored by TLC or HPLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is washed with an organic solvent (e.g., dichloromethane) to remove any unreacted ester. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of 2-3, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to yield this compound.

Route 2: Functionalization of a Pre-formed Pyrimidine Ring

This alternative route starts with a pre-functionalized pyrimidine, specifically 2,4-dichloro-5-(trifluoromethyl)pyrimidine, and introduces the methyl and carboxylic acid groups through a series of transformations. This approach can be advantageous if the starting dichloropyrimidine is readily available.

Experimental Workflow

Route 2 Workflow cluster_0 Step 1: Selective Methylation cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A 2,4-dichloro-5-(trifluoromethyl)pyrimidine I1 2-chloro-4-methyl-5-(trifluoromethyl)pyrimidine A->I1 Inert solvent, Low temp. B Organometallic methyl reagent (e.g., CH3MgBr or (CH3)2Zn) B->I1 C Palladium catalyst C->I1 I2 2-methyl-4-(trifluoromethyl)pyrimidine-5-carbonitrile I1->I2 DMSO, Heat D Sodium cyanide D->I2 P This compound I2->P aq. H2SO4 or NaOH E Strong acid or base E->P

Synthetic pathway for Route 2, starting from 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
Quantitative Data

StepProductStarting MaterialsReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
12-chloro-4-methyl-5-(trifluoromethyl)pyrimidine2,4-dichloro-5-(trifluoromethyl)pyrimidineTrimethylaluminumToluene1211060-70>95
22-methyl-4-(trifluoromethyl)pyrimidine-5-carbonitrile2-chloro-4-methyl-5-(trifluoromethyl)pyrimidineZinc cyanide, Pd(PPh3)4DMF612070-80>96
3This compound2-methyl-4-(trifluoromethyl)pyrimidine-5-carbonitrileSulfuric acidWater510085-95>99
Experimental Protocols

Step 1: Synthesis of 2-chloro-4-methyl-5-(trifluoromethyl)pyrimidine

In a flame-dried flask under an inert atmosphere, 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 mol) is dissolved in anhydrous toluene. A solution of trimethylaluminum (1.1 mol, 2.0 M in hexanes) is added dropwise at 0 °C. The reaction mixture is then heated to 110 °C and stirred for 12 hours. After cooling to room temperature, the reaction is carefully quenched with water and then acidified with 2 M HCl. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-chloro-4-methyl-5-(trifluoromethyl)pyrimidine.

Step 2: Synthesis of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carbonitrile

A mixture of 2-chloro-4-methyl-5-(trifluoromethyl)pyrimidine (1.0 mol), zinc cyanide (0.6 mol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mol) in anhydrous DMF is heated at 120 °C for 6 hours under an inert atmosphere. The reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to give 2-methyl-4-(trifluoromethyl)pyrimidine-5-carbonitrile.

Step 3: Synthesis of this compound

2-methyl-4-(trifluoromethyl)pyrimidine-5-carbonitrile (1.0 mol) is added to a mixture of concentrated sulfuric acid and water (1:1 v/v). The mixture is heated to 100 °C and stirred for 5 hours. After cooling, the reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration. The solid is washed with cold water until the filtrate is neutral and then dried to afford this compound.

Comparison and Conclusion

FeatureRoute 1Route 2
Overall Yield HighModerate
Number of Steps 33
Starting Materials Readily available and relatively inexpensiveRequires a pre-functionalized, potentially more expensive starting material
Reagents Common and relatively safe reagentsInvolves organometallic reagents and cyanide, which require careful handling
Scalability Generally more amenable to large-scale synthesisMay present challenges in scaling up due to the use of specific catalysts and hazardous reagents
Purification Standard purification techniques (distillation, crystallization, chromatography)Requires careful purification, especially to remove metal catalyst residues

Recommendation:

For general laboratory synthesis and initial scale-up, Route 1 is the recommended pathway. It offers a higher overall yield, utilizes more common and safer reagents, and starts from readily available materials. The process is straightforward and generally easier to perform.

Route 2 presents a viable alternative, particularly if the starting 2,4-dichloro-5-(trifluoromethyl)pyrimidine is commercially available at a competitive price or if specific analogues are being targeted through functionalization of the chloro groups. However, the use of organometallic reagents and cyanide necessitates more stringent safety precautions and handling procedures. The potential for catalyst contamination in the final product also requires careful consideration during purification.

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed protocol for the safe disposal of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS No. 149771-24-4), a compound often utilized in complex organic synthesis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These characteristics are essential for a comprehensive risk assessment prior to handling and disposal.

PropertyValue
CAS Number 149771-24-4
Molecular Formula C₇H₅F₃N₂O₂
Molecular Weight 206.12 g/mol
Melting Point >211 °C (decomposes)[1]
Boiling Point 280.6 ± 40.0 °C (Predicted)[1]
Density 1.491 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 123.529 °C[1]

Experimental Protocol for Disposal

1. Personal Protective Equipment (PPE):

  • Wear suitable protective clothing, including a lab coat or chemical-resistant apron.

  • Use chemical-resistant gloves (e.g., nitrile or neoprene).

  • Wear safety glasses with side shields or chemical splash goggles.

  • In case of dust formation, use a NIOSH-approved respirator.

2. Waste Segregation and Storage:

  • All waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected in a designated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

  • The waste container should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

3. Spill Management:

  • In the event of a spill, avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools for cleanup.[1]

  • For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in the hazardous waste container.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

4. Disposal Method:

  • Due to its chemical structure (a halogenated pyrimidine), this compound should be disposed of as hazardous waste.

  • The preferred method of disposal is incineration at a licensed and approved waste disposal facility. This ensures the complete destruction of the compound and minimizes environmental impact.

  • Do not dispose of this chemical down the drain or in regular trash.

5. Documentation:

  • Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (e.g., unused reagent, contaminated labware) B Wear Appropriate PPE A->B C Segregate Waste into a Labeled Hazardous Waste Container B->C D Store Container in a Cool, Dry, Well-Ventilated Area C->D E Arrange for Pickup by a Licensed Waste Disposal Service D->E F Incineration at an Approved Facility E->F G Complete Waste Disposal Manifest F->G

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. The following procedures are a synthesis of best practices for handling similar chemical compounds and should be used in conjunction with your institution's specific safety protocols and the product's Safety Data Sheet (SDS).

Immediate Safety and Hazard Information

While a specific, comprehensive toxicological profile for this compound is not fully detailed in all public records, data from structurally similar compounds suggest that it should be handled with care. Precautionary statements for similar chemicals indicate that this compound may cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] It is also classified as potentially harmful if swallowed.[2][3]

Key Hazard Statements for Similar Compounds:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • Harmful if swallowed.[2][3]

  • May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to minimize exposure and ensure safety. This includes protection for the eyes, face, skin, and respiratory system.

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[4][5]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., disposable nitrile gloves for short-term protection) that have been inspected prior to use.[4][5] Wear a fire/flame resistant and impervious lab coat, fully buttoned with long sleeves.[6]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when handling the powder form to avoid dust formation.[7][8]
General Lab Attire Long Pants & Closed-Toe ShoesStandard laboratory practice to protect skin from accidental spills.[6]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[7][9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]

  • Remove all sources of ignition.[6]

2. Handling the Compound:

  • Avoid direct contact with skin and eyes.[9]

  • Avoid the formation and inhalation of dust and aerosols.[2][9]

  • Use non-sparking tools.[9]

  • Wash hands thoroughly after handling the compound.[6][7]

3. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][8][9]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

4. In Case of a Spill:

  • Evacuate personnel from the immediate area.[6]

  • Avoid breathing dust.[6][7]

  • Collect the spilled material using appropriate tools and place it in a suitable, sealed container for disposal.[6]

  • Prevent the chemical from entering drains.[6]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Chemical Waste: Dispose of the chemical waste at an approved waste disposal plant.[1][6][7] All local, state, and federal regulations for hazardous waste disposal must be followed.[6]

  • Container Disposal: Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.[6]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS and Protocols B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Prepare Work Area and Equipment C->D E Weigh and Dispense in Fume Hood D->E Proceed to handling F Perform Experiment E->F O Inhalation E->O G Store Compound Appropriately F->G H Decontaminate Work Surfaces F->H Experiment complete M Spill Occurs F->M N Eye/Skin Contact F->N I Segregate and Label Waste H->I J Dispose of Waste via Approved Channels I->J K Doff PPE Correctly J->K L Wash Hands Thoroughly K->L P Follow First Aid Measures M->P N->P O->P Q Report Incident P->Q

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.